Product packaging for Tilmicosin(Cat. No.:CAS No. 108050-54-0)

Tilmicosin

Cat. No.: B000555
CAS No.: 108050-54-0
M. Wt: 869.1 g/mol
InChI Key: JTSDBFGMPLKDCD-XVFHVFLVSA-N
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Description

Tilmicosin is a macrolide antibiotic with formula C46H80N2O13. It is used for the treatment of respiratory disease in cattle at high risk of developing bovine respiratory disease associated with Mannheimia haemolytica. It has a role as a cardiotoxic agent, an antibacterial drug and a calcium channel blocker. It is a macrolide antibiotic, a monosaccharide derivative and an enone.
This compound is a macrolide antibiotic. It is used in veterinary medicine for the treatment of bovine respiratory disease and ovine respiratory disease associated with Mannheimia haemolytica.
This compound is a small molecule drug with a maximum clinical trial phase of II.
semi-synthetic antibiotic
See also: this compound Phosphate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H80N2O13 B000555 Tilmicosin CAS No. 108050-54-0

Properties

IUPAC Name

(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H80N2O13/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3/b15-14+,25-19+/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45+,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSDBFGMPLKDCD-XVFHVFLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H80N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046011
Record name Tilmicosin
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Molecular Weight

869.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

108050-54-0
Record name Tilmicosin
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Record name Tilmicosin [USAN:USP:INN:BAN]
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Record name TILMICOSIN
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Record name TILMICOSIN
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Foundational & Exploratory

Tilmicosin's Mechanism of Action on the 50S Ribosomal Subunit: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tilmicosin, a semi-synthetic macrolide antibiotic, exerts its bacteriostatic effect by targeting the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound, focusing on its interaction with the 50S ribosomal subunit. It details the binding site, the critical molecular interactions, and the resulting inhibition of translation. Furthermore, this guide furnishes detailed experimental protocols for key assays used to elucidate this mechanism and presents available quantitative data on this compound's activity. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

Introduction

This compound is a macrolide antibiotic synthesized from tylosin and is primarily used in veterinary medicine to treat respiratory diseases in cattle and swine.[1] Like other macrolides, its primary mode of action is the inhibition of bacterial protein synthesis.[2][3] This is achieved through its specific binding to the large (50S) ribosomal subunit, which houses the peptidyl transferase center (PTC) and the nascent peptide exit tunnel (NPET).[1] By binding within the NPET, this compound sterically hinders the progression of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.[1][4]

The Molecular Target: The 50S Ribosomal Subunit

The bacterial 70S ribosome is composed of a small (30S) and a large (50S) subunit. The 50S subunit is responsible for catalyzing peptide bond formation and providing a path for the nascent polypeptide chain to exit the ribosome. The primary component of the 50S subunit is ribosomal RNA (rRNA), specifically the 23S rRNA, which forms the structural and catalytic core.

This compound's Binding Site and Molecular Interactions

This compound binds to a single primary site on the 50S ribosomal subunit, located within the upper part of the nascent peptide exit tunnel (NPET).[5] This binding pocket is predominantly formed by domain V of the 23S rRNA, with contributions from ribosomal proteins.[5]

Key Interacting Nucleotides:

  • A2058 and A2059 (E. coli numbering): These two universally conserved adenine residues are central to the binding of most macrolides, including this compound.[5] The dimethylamino group of the desosamine sugar of macrolides typically forms a crucial hydrogen bond with the N1 of A2058.[5] Mutations or modifications (e.g., methylation by Erm methyltransferases) at A2058 confer high-level resistance to macrolides by disrupting this key interaction.[6]

  • G748 (E. coli numbering): For 16-membered macrolides like this compound (a derivative of tylosin), an additional interaction with nucleotide G748 in domain II of the 23S rRNA has been identified.[5] This interaction contributes to the overall binding affinity and can influence the susceptibility of bacteria to these drugs.[5]

Ribosomal Proteins: Although the primary interactions are with the 23S rRNA, ribosomal proteins L4 and L22, which are located near the NPET, can also influence macrolide binding and resistance, likely through allosteric effects on the rRNA conformation.

Mechanism of Translation Inhibition

The binding of this compound within the NPET leads to the inhibition of protein synthesis through a multi-faceted mechanism:

  • Steric Obstruction: The bulky macrolactone ring of this compound physically occludes the NPET, preventing the elongating polypeptide chain from passing through.[4] This blockage typically occurs after the synthesis of a short peptide of 2 to 8 amino acids.[5]

  • Inhibition of Peptidyl Transfer: While not directly binding to the peptidyl transferase center (PTC), macrolides can allosterically inhibit its activity.[7] By inducing conformational changes in the 23S rRNA, this compound can interfere with the proper positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, thereby hindering peptide bond formation.

  • Context-Dependent Stalling: The inhibitory effect of macrolides can be dependent on the specific amino acid sequence of the nascent polypeptide chain.[8] Certain peptide motifs can enhance the stalling effect of the antibiotic, leading to a more potent inhibition of translation for specific proteins.[8]

Tilmicosin_Mechanism_of_Action This compound This compound NPET NPET This compound->NPET Binds to 23S rRNA (A2058, G748) PTC PTC This compound->PTC Allosteric Inhibition Nascent_Peptide Nascent Polypeptide Chain Inhibition Inhibition of Protein Synthesis Nascent_Peptide->Inhibition Premature Dissociation Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Inhibition Blocks Peptide Bond Formation NPET->Nascent_Peptide Steric Hindrance PTC->Aminoacyl_tRNA Prevents Accommodation

Quantitative Data

Table 1: In Vitro Translation Inhibition (IC50 Values)

MacrolideIC50 (µM)Bacterial SystemReference
This compound0.36 ± 0.02E. coli cell-free system[5]
This compound0.39 ± 0.04E. coli cell-free system[5]
Tildipirosin0.23 ± 0.01E. coli cell-free system[5]
Tulathromycin0.26 ± 0.05E. coli cell-free system[5]
Tylosin0.31 ± 0.05E. coli cell-free system[5]

Table 2: Minimum Inhibitory Concentrations (MIC) for this compound

Bacterial StrainMIC (µg/mL)Reference
Pasteurella haemolytica4[2]
Pasteurella multocida2 - 32[2]

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay measures the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50) in a cell-free system.

Protocol:

  • Reaction Setup: Prepare a reaction mixture using a commercial in vitro transcription/translation system (e.g., E. coli S30 extract). The mixture should contain a DNA template encoding a reporter protein (e.g., luciferase or GFP), amino acids (including a radiolabeled one like [35S]-methionine), and an energy source.

  • Antibiotic Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation.

  • Detection:

    • For a luciferase reporter, add the luciferin substrate and measure the luminescence using a luminometer.

    • For a GFP reporter, measure the fluorescence using a fluorometer.

    • For radiolabeled proteins, separate the proteins by SDS-PAGE and quantify the radioactivity of the protein band using a phosphorimager.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration. The IC50 value is the concentration of this compound that results in a 50% reduction in protein synthesis compared to the no-antibiotic control.

In_Vitro_Translation_Inhibition_Workflow Start Start Reaction_Setup Prepare in vitro transcription/ translation reaction mix Start->Reaction_Setup Add_this compound Add varying concentrations of this compound Reaction_Setup->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Detection Detect reporter protein (Luminescence, Fluorescence, or Radioactivity) Incubate->Detection Data_Analysis Analyze data and determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Toeprinting Assay

This assay is used to map the precise location of a stalled ribosome on an mRNA molecule, providing insights into the mechanism of translation arrest.

Protocol:

  • Template Preparation: Prepare a linear DNA template containing a T7 promoter, a ribosome binding site (RBS), the coding sequence of interest, and a downstream primer binding site.

  • In Vitro Transcription/Translation: Set up an in vitro transcription/translation reaction containing the DNA template, ribosomes, tRNAs, amino acids, and the necessary factors. Add the antibiotic of interest (e.g., this compound) to the reaction.

  • Primer Annealing: After a suitable incubation period to allow for translation and stalling, anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA.

  • Reverse Transcription: Add reverse transcriptase to the reaction. The enzyme will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be blocked.

  • Gel Electrophoresis: Denature the samples and separate the cDNA products by denaturing polyacrylamide gel electrophoresis.

  • Analysis: The length of the truncated cDNA product (the "toeprint") indicates the position of the leading edge of the stalled ribosome on the mRNA. By running a sequencing ladder of the same DNA template alongside the toeprinting reactions, the exact nucleotide position of the stall can be determined.

Toeprinting_Assay_Workflow Start Start Template_Prep Prepare DNA Template Start->Template_Prep In_Vitro_Tx_Tl In Vitro Transcription/Translation with this compound Template_Prep->In_Vitro_Tx_Tl Primer_Annealing Anneal Labeled Primer In_Vitro_Tx_Tl->Primer_Annealing Reverse_Transcription Reverse Transcription Primer_Annealing->Reverse_Transcription Gel_Electrophoresis Denaturing PAGE Reverse_Transcription->Gel_Electrophoresis Analysis Analyze Toeprint and Determine Stall Site Gel_Electrophoresis->Analysis End End Analysis->End

Filter Binding Assay for Kd Determination

This assay can be used to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand (or a labeled ligand in a competition format) to its receptor.

Protocol:

  • Reaction Setup: Prepare a series of binding reactions in a suitable buffer (e.g., 20 mM HEPES, 50 mM NH4Cl, 10 mM MgCl2). Each reaction should contain a fixed concentration of purified 50S ribosomal subunits and varying concentrations of radiolabeled this compound. For competition assays, a fixed concentration of a labeled macrolide and ribosomes are incubated with increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the reactions at room temperature or 37°C to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixtures through a nitrocellulose membrane. The ribosome-ligand complexes will be retained on the filter, while the unbound ligand will pass through.

  • Washing: Quickly wash the filters with cold binding buffer to remove any non-specifically bound ligand.

  • Quantification: Measure the amount of radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration. The data can be fitted to a binding isotherm (e.g., the Hill equation) to determine the Kd. For competition assays, the IC50 is determined and then converted to a Ki using the Cheng-Prusoff equation.

Resistance to this compound

The primary mechanism of resistance to this compound and other macrolides involves modifications to the drug's binding site on the ribosome.[2]

  • Target Site Modification: The most common form of resistance is the methylation of the N6 position of the A2058 nucleotide in the 23S rRNA by Erm (erythromycin ribosome methylation) methyltransferases.[6] This modification sterically hinders the binding of the macrolide to the ribosome.

  • Ribosomal Mutations: Mutations in the 23S rRNA gene, particularly at positions A2058 and A2059, can also confer resistance by altering the binding pocket.[6] Mutations in ribosomal proteins L4 and L22 have also been associated with macrolide resistance.[6]

Conclusion

This compound effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel. Its interaction with key nucleotides in the 23S rRNA, particularly A2058, is critical for its activity. Understanding the detailed molecular mechanism of this compound's action, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel antibiotics that can overcome existing resistance mechanisms and for the continued effective use of this important class of veterinary drugs. Further research to determine the precise binding kinetics and to obtain high-resolution structural data of the this compound-ribosome complex will provide even greater insights into its mode of action.

References

In Vitro Antibacterial Spectrum of Tilmicosin Against Veterinary Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilmicosin is a semi-synthetic macrolide antibiotic used exclusively in veterinary medicine. It is a derivative of tylosin and exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[1] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound against key veterinary pathogens, supported by quantitative data, detailed experimental protocols, and visual representations of experimental workflows and logical relationships. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in veterinary drug development and antimicrobial susceptibility testing.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The in vitro activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC data (MIC50, MIC90, and range) of this compound against a panel of significant veterinary pathogens. MIC50 and MIC90 represent the concentrations at which the growth of 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: In Vitro Activity of this compound Against Porcine Respiratory Pathogens

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Actinobacillus pleuropneumoniae164-8-[2]
Pasteurella multocida---0.5 - >64[3][4]
Bordetella bronchiseptica3491632-[5]

Table 2: In Vitro Activity of this compound Against Bovine Respiratory and Other Pathogens

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Mannheimia haemolytica----
Pasteurella multocida---0.25[6]
Histophilus somni----[7]
Mycoplasma bovis-≥32≥128-[8][9]

Table 3: In Vitro Activity of this compound Against Avian Mycoplasma Species

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Mycoplasma gallisepticum---0.01 - 0.02[10]

Note: Dashes (-) indicate that the specific data point was not available in the cited literature.

Experimental Protocols

The determination of this compound's in vitro antibacterial spectrum relies on standardized methods to ensure reproducibility and comparability of data across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for antimicrobial susceptibility testing of bacteria isolated from animals. The two primary methods employed are broth microdilution and agar dilution.

Broth Microdilution Method (as per CLSI VET01-A4)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of this compound of a known concentration, typically in a suitable solvent as recommended by the manufacturer.

2. Preparation of Microdilution Plates:

  • Dispense serial twofold dilutions of the this compound stock solution into the wells of a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well is typically 100 µL.

3. Inoculum Preparation:

  • From a pure culture of the test bacterium grown on an appropriate agar medium for 18-24 hours, select several colonies and suspend them in a sterile broth or saline solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Include a growth control well (broth with inoculum but no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric and incubation conditions may be required.

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Agar Dilution Method (as per CLSI M31-A3)

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.

1. Preparation of Antimicrobial-Containing Agar Plates:

  • Prepare a series of agar plates (e.g., Mueller-Hinton agar) each containing a different concentration of this compound. This is achieved by adding the appropriate volume of the this compound stock solution to molten agar before it solidifies.

  • A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard as described for the broth microdilution method.

  • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

3. Inoculation and Incubation:

  • Using a multipoint inoculator or a calibrated loop, spot-inoculate the prepared bacterial suspension onto the surface of each agar plate, including the control plate.

  • Allow the inoculum spots to dry before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

  • After incubation, examine the plates for bacterial growth at the inoculation spots.

  • The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or the growth of a single colony.

Mandatory Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using either the broth microdilution or agar dilution method.

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis pathogen Veterinary Pathogen Isolate inoculum_prep Prepare Standardized Bacterial Inoculum pathogen->inoculum_prep media Growth Medium (Broth or Agar) serial_dilution Prepare Serial Dilutions of this compound media->serial_dilution This compound This compound Stock Solution This compound->serial_dilution inoculation Inoculate Media with Bacteria and this compound serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate under Controlled Conditions inoculation->incubation read_results Observe and Record Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the in vitro antibacterial susceptibility of veterinary pathogens to this compound.

Logical Relationship of this compound's Antibacterial Spectrum Evaluation

This diagram illustrates the hierarchical approach to evaluating the antibacterial spectrum of this compound against different categories of veterinary pathogens.

logical_relationship cluster_pathogens Veterinary Pathogens cluster_bovine_resp Respiratory Disease cluster_bovine_other Other Infections cluster_porcine_resp Respiratory Disease cluster_avian_myco Mycoplasmosis This compound This compound bovine Bovine Pathogens This compound->bovine porcine Porcine Pathogens This compound->porcine avian Avian Pathogens This compound->avian m_haemolytica Mannheimia haemolytica bovine->m_haemolytica p_multocida_b Pasteurella multocida bovine->p_multocida_b h_somni Histophilus somni bovine->h_somni m_bovis Mycoplasma bovis bovine->m_bovis a_pleuropneumoniae Actinobacillus pleuropneumoniae porcine->a_pleuropneumoniae p_multocida_p Pasteurella multocida porcine->p_multocida_p b_bronchiseptica Bordetella bronchiseptica porcine->b_bronchiseptica m_gallisepticum Mycoplasma gallisepticum avian->m_gallisepticum

References

A Technical Guide to the Pharmacokinetics and Tissue Distribution of Tilmicosin in Bovine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacokinetic profile and tissue distribution of tilmicosin, a semi-synthetic macrolide antibiotic, in bovine models. This compound is primarily utilized for the treatment and control of bovine respiratory disease (BRD) associated with pathogens such as Mannheimia (Pasteurella) haemolytica and Pasteurella multocida[1][2]. Its efficacy is intrinsically linked to its pharmacokinetic characteristics, which include rapid absorption, extensive distribution into tissues—most notably the lungs—and a prolonged elimination half-life[3][4]. This guide synthesizes key quantitative data, details common experimental methodologies, and provides visual workflows to aid in research and development.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound in cattle is characterized by a large apparent volume of distribution and slow elimination, which allows for sustained therapeutic concentrations in target tissues following a single administration[3][4]. After subcutaneous (SC) injection, the recommended route of administration, this compound reaches peak serum levels relatively quickly, although serum concentrations are considered a poor indicator of the total body drug content due to extensive tissue sequestration[1][2].

Intravenous administration is generally avoided in clinical settings due to acute cardiac toxicity; however, experimental IV studies have been conducted to determine fundamental parameters like bioavailability[5]. The data presented below summarizes key pharmacokinetic parameters from various studies in bovine models.

Table 1: Serum/Plasma Pharmacokinetic Parameters of this compound in Bovine Models

Animal ModelDose & RouteCmax (µg/mL)Tmax (h)t½ (h)Vd (L/kg)Bioavailability (%)Reference
Calves (Healthy)10 mg/kg SC1.337.2124.60>1-[6]
Calves (P. haemolytica-infected)10 mg/kg SC1.367.1525.85>1-[6]
Cattle10 mg/kg SC0.870.5---[7]
Dairy Cattle10 mg/kg SC0.131.8---[7]
Cows10 mg/kg IV--0.77 - 1.21>2.0-[5]
Cows10 mg/kg SC--4.18-22[5]
Beef Cattle (Light, ~170 kg)10 mg/kg SC----~100[8]
Beef Cattle (Heavy, ~335 kg)10 mg/kg SC----~100[8]
Cows10 mg/kg SC1.235.1---[8][9]
Cows26 mg/kg SC2.64.9---[8][9]

Cmax: Maximum serum concentration; Tmax: Time to reach maximum concentration; t½: Elimination half-life; Vd: Volume of distribution.

Table 2: Pharmacokinetic Parameters of this compound in Other Bovine Biological Fluids

Animal ModelFluidDose & RouteCmax (µg/mL)Tmax (h)t½ (h)Reference
Calves (Healthy)Bronchial Secretions10 mg/kg SC1.407.1133.74[6]
Calves (P. haemolytica-infected)Bronchial Secretions10 mg/kg SC1.707.1031.78[6]
Cows (Healthy)Milk10 mg/kg SC20.168.043.02[10]

Tissue Distribution and Residue Profile

A hallmark of this compound's pharmacology is its remarkable ability to accumulate in tissues, particularly the lung. This preferential distribution is critical for its effectiveness against respiratory pathogens.

Lung Tissue Accumulation

Following a single subcutaneous injection of 10 mg/kg, this compound concentrations in the lung remain above the minimum inhibitory concentration (MIC) for M. haemolytica (3.12 µg/mL) for at least three days[1][2]. The lung-to-serum this compound concentration ratio equilibrates at approximately 60:1 by the third day post-injection, highlighting the significant accumulation in the target tissue[1][2]. Studies have also shown that this compound concentrations in bronchoalveolar lavage samples can exceed plasma concentrations by as much as 776% in calves[3][4]. Furthermore, concentrations greater than 4 µg/mL are maintained in alveolar macrophages and neutrophils for at least 10 days[2].

Distribution in Other Tissues

This compound distributes throughout the body, with the highest and most persistent residues found in the liver, kidney, and the injection site[8][11]. Following a single 20 mg/kg SC injection in a steer, the highest residue levels at 21 days were in the liver (5.5 mg/kg) and the injection site (5.2 mg/kg), with significant levels also in the kidney (2.3 mg/kg) and lung (0.9 mg/kg)[11]. Residues in muscle and fat are considerably lower[11]. The elimination half-life of this compound varies by tissue, with the longest half-lives observed in skin + fat (45.42 h) and liver (44.17 h)[8].

Table 3: this compound Residue Concentrations in Cattle Tissues After a Single 10 mg/kg SC Injection of ¹⁴C-Tilmicosin

Withdrawal Time (days)Liver (mg/kg)Kidney (mg/kg)Muscle (mg/kg)Fat (mg/kg)Injection Site (mg/kg)Reference
35.373.520.440.3022.0[11]
73.581.700.200.1710.1[11]
141.790.690.080.074.86[11]
211.120.36<0.05<0.052.50[11]
280.630.19<0.05<0.051.29[11]

Experimental Protocols

The following sections detail the methodologies commonly employed in the pharmacokinetic and tissue distribution studies of this compound in bovine models.

Animal Models and Dosing
  • Animals : Studies frequently use clinically healthy cattle, including neonatal or weaned calves and mature cows, of various breeds such as Holstein or Brown Bulgarian[6][10][12]. Animal weights and ages are recorded to ensure accurate dosing[12]. For disease models, calves may be experimentally infected with pathogens like P. haemolytica[6].

  • Administration : The standard therapeutic dose is a single 10 mg/kg body weight injection of a 300 mg/mL this compound formulation (e.g., Micotil®)[1][6]. The subcutaneous route is standard, with injection sites typically in the lateral neck region or dorsolateral chest[7][11]. Intramuscular injections have also been studied but may cause local reactions[2][11].

Sample Collection
  • Blood/Serum/Plasma : Blood samples are collected via venipuncture of the jugular vein at predetermined time points. A typical intensive sampling schedule might include collection at 0, 5, 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24, 36, 48, 72, and 96 hours post-administration[7]. Samples are then processed to obtain serum or plasma, which is frozen (e.g., at -20°C) until analysis[13].

  • Tissues : For residue studies, animals are euthanized at various withdrawal periods (e.g., 3, 7, 14, 21, 28, 35, or 42 days)[11]. Samples of liver, kidney, lung, muscle, fat, and the injection site are collected for analysis[9][11].

  • Milk : In lactating dairy cattle, milk samples are collected at specified intervals post-dosing to determine drug excretion and calculate withdrawal times[10].

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for quantifying this compound in serum, plasma, milk, and tissues[9][11][12]. Methods often use ultraviolet (UV) or mass spectrometry (MS/MS) detection[9]. Sample preparation involves extraction and cleanup steps, often using solid-phase extraction cartridges to remove interfering substances[9]. The limit of quantification (LOQ) for HPLC methods in tissues is typically around 0.05-0.08 mg/kg[11].

  • Microbiological Assay : This method uses an indicator microorganism, such as Micrococcus luteus or Bacillus subtilis, that is sensitive to this compound[11][14]. The diameter of the inhibition zone created by the sample on an agar plate seeded with the organism is proportional to the drug concentration. This technique is effective for screening and quantifying bioactive this compound[11][13].

Visualizations

The following diagrams illustrate a typical experimental workflow for a bovine pharmacokinetic study and the logical relationship of this compound distribution within the animal.

G cluster_0 Phase 1: Pre-Study cluster_1 Phase 2: Dosing & Sampling cluster_2 Phase 3: Sample Processing & Analysis cluster_3 Phase 4: Data Analysis AnimalSelection Animal Selection (Species, Breed, Weight, Health Status) Acclimation Acclimation Period AnimalSelection->Acclimation DoseCalculation Dose Calculation (10 mg/kg BW) Acclimation->DoseCalculation DrugAdmin Drug Administration (Single Subcutaneous Injection) DoseCalculation->DrugAdmin BloodSampling Serial Blood Sampling (e.g., Jugular Venipuncture) DrugAdmin->BloodSampling TissueCollection Tissue Collection at Necropsy (Liver, Lung, Kidney, etc.) DrugAdmin->TissueCollection SerumPrep Serum/Plasma Separation (Centrifugation) BloodSampling->SerumPrep TissueHomog Tissue Homogenization TissueCollection->TissueHomog Extraction Sample Extraction (e.g., Solid-Phase Extraction) SerumPrep->Extraction TissueHomog->Extraction Quantification Quantification (HPLC or Microbiological Assay) Extraction->Quantification PK_Analysis Pharmacokinetic Modeling (Non-compartmental/Compartmental) Quantification->PK_Analysis CalcParams Calculate Parameters (Cmax, Tmax, t½, AUC, Vd) PK_Analysis->CalcParams Reporting Reporting & Interpretation CalcParams->Reporting

Figure 1. Experimental workflow for a typical bovine pharmacokinetic study.

G cluster_admin cluster_dist cluster_tissues cluster_elim Injection Subcutaneous Injection Site Serum Blood / Serum (Low Concentration) Injection->Serum Absorption Lung LUNG (High & Sustained Concentration) Target Tissue Serum->Lung Extensive Distribution (Lung:Serum Ratio ≈ 60:1) LiverKidney Liver & Kidney (Metabolism & Excretion) High Residue Serum->LiverKidney Distribution OtherTissues Other Tissues (Muscle, Fat) Low Residue Serum->OtherTissues Distribution Excretion Excretion (Primarily Feces) LiverKidney->Excretion Metabolism & Elimination

Figure 2. Logical relationship of this compound distribution in bovine models.

References

The Pharmacodynamics of Tilmicosin Against Pasteurella multocida: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of the macrolide antibiotic tilmicosin against Pasteurella multocida, a significant pathogen in veterinary medicine. This document synthesizes key quantitative data, details experimental methodologies, and illustrates the mechanisms of action and resistance.

Quantitative Pharmacodynamic and Pharmacokinetic Data

The following tables summarize the key in vitro susceptibility and in vivo pharmacokinetic/pharmacodynamic (PK/PD) parameters of this compound against Pasteurella multocida.

Table 1: In Vitro Susceptibility of Pasteurella multocida to this compound

ParameterValueSpeciesSource
MIC0.25 µg/mLPorcine[Chen et al., 2023][1]
MIC Range2 - 32 µg/mLNot Specified[TOKU-E] [No Source]
MIC504 µg/mLWaterfowl[Antimicrobial Susceptibility Profiles..., 2024][2]
MIC908 µg/mLWaterfowl[Antimicrobial Susceptibility Profiles..., 2024][2]
Susceptible Breakpoint≤ 8 µg/mLBovine[Shryock et al., 1996][3]
Intermediate Breakpoint16 µg/mLBovine[Shryock et al., 1996][3]
Resistant Breakpoint≥ 32 µg/mLBovine[Shryock et al., 1996][3]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in a Piglet Tissue Cage Model (Oral Administration) [1]

Dose (mg/kg)Cmax (µg/mL)AUC24h (µg·h/mL)%T > MIC
300.20 ± 0.033.57 ± 0.200
400.40 ± 0.028.61 ± 0.2724.00 ± 0.00
500.56 ± 0.0112.30 ± 0.1124.00 ± 0.00
600.63 ± 0.0313.65 ± 0.3824.00 ± 0.00

Data presented as mean ± standard deviation. MIC for the study strain was 0.25 µg/mL.

Table 3: In Vivo Pharmacodynamic Efficacy of this compound against P. multocida in a Piglet Tissue Cage Model [1]

Dose (mg/kg)Total Bacterial Reduction (log10 CFU/mL) after 3 days
301.48 ± 0.13
402.82 ± 0.10
503.39 ± 0.11
603.52 ± 0.15

Table 4: PK/PD Integration and Modeling of this compound against P. multocida [1]

PK/PD IndexCorrelation (R2)
AUC24h/MIC0.92
Cmax/MIC0.88
%T > MIC0.81

Table 5: Target AUC24h/MIC Values for Bacteriostatic and Bactericidal Activity [1]

Desired EffectRequired AUC24h/MIC (h)
1/3 log10 CFU/mL reduction19.64
1/2 log10 CFU/mL reduction33.45
3/4 log10 CFU/mL reduction35.64

Mechanism of Action and Resistance

This compound, a semi-synthetic macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis.[4] At higher concentrations, it can be bactericidal.[4] The primary mechanism involves reversible binding to the 50S subunit of the bacterial ribosome, which prevents the translocation step of protein synthesis.[5]

Resistance to this compound and other macrolides in Pasteurella multocida can arise through several mechanisms, primarily involving modification of the ribosomal target, active efflux of the drug, or enzymatic inactivation.

cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to P-site and nascent peptide exit tunnel Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits translocation Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Halts Erm erm(42) gene (Methyltransferase) Erm->Ribosome Methylates A2058 in 23S rRNA Msr_Mph msr(E)-mph(E) genes Msr_Mph->this compound Efflux Pump (msr) Inactivation (mph) rRNA_Mutation 23S rRNA Mutation (e.g., A2058G) rRNA_Mutation->Ribosome Alters binding site

Mechanism of this compound action and resistance in P. multocida.

Experimental Protocols

This section details the methodologies for key experiments in the study of this compound's pharmacodynamics against P. multocida.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against P. multocida is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a concentration of 1024 µg/mL.[2]

  • Serial Dilution: Two-fold serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.[2]

  • Inoculum Preparation: P. multocida isolates are cultured, and the bacterial suspension is adjusted to a 0.5 McFarland standard.[2]

  • Inoculation: The microtiter plates are inoculated with the bacterial suspension.[2]

  • Incubation: Plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

cluster_workflow MIC Determination Workflow start Start prep_antibiotic Prepare this compound Serial Dilutions in Broth start->prep_antibiotic prep_inoculum Prepare P. multocida Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic stop End determine_mic->stop

Workflow for MIC determination.

In Vivo Piglet Tissue Cage Model

This model is utilized to study the PK/PD relationship of this compound in a setting that mimics an infection site.[1]

  • Animal Model: Piglets are used for the study.

  • Tissue Cage Implantation: Sterile tissue cages are surgically implanted.

  • Infection: Tissue cages are inoculated with a suspension of P. multocida. The infection is allowed to establish for 48 hours until bacterial counts reach approximately 107 CFU/mL.[1]

  • Drug Administration: Piglets are divided into treatment and control groups. Treatment groups receive oral administration of this compound at varying dosages (e.g., 30, 40, 50, and 60 mg/kg) once daily for a specified period (e.g., 3 days). The control group receives a placebo.[1]

  • Sample Collection: Tissue cage fluid (TCF) is collected at multiple time points after each drug administration to determine both this compound concentration and bacterial counts.[1]

  • Sample Analysis:

    • This compound Concentration: TCF samples are processed (e.g., protein precipitation with acetonitrile) and analyzed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to determine the drug concentration.[6]

    • Bacterial Viability: Bacterial counts in the TCF are determined by plating serial dilutions and counting colony-forming units (CFU).[1]

cluster_workflow In Vivo Piglet Tissue Cage Model Workflow start Start implant Implant Tissue Cages in Piglets start->implant infect Inoculate Cages with P. multocida implant->infect establish Allow Infection to Establish (~10^7 CFU/mL) infect->establish administer Administer this compound (Oral, Multiple Doses) establish->administer collect Collect Tissue Cage Fluid at Various Time Points administer->collect analyze_pk Analyze this compound Conc. (HPLC-MS/MS) collect->analyze_pk analyze_pd Determine Bacterial Counts (CFU/mL) collect->analyze_pd model PK/PD Modeling and Analysis analyze_pk->model analyze_pd->model stop End model->stop

Workflow for the in vivo piglet tissue cage model.

Time-Kill Curve Analysis

Time-kill curve assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: A standardized inoculum of P. multocida is prepared in a suitable broth medium.

  • Exposure: The bacterial suspension is exposed to various concentrations of this compound (e.g., multiples of the MIC). A growth control without the antibiotic is included.

  • Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Viable Cell Counting: The number of viable bacteria in each sample is determined by serial dilution and plating.

  • Data Analysis: The log10 CFU/mL is plotted against time for each this compound concentration to generate the time-kill curves.

Conclusion

The pharmacodynamics of this compound against Pasteurella multocida are characterized by concentration-dependent killing, with the AUC24h/MIC ratio being the most predictive PK/PD index of its efficacy.[1] In vivo studies in a piglet tissue cage model have established target AUC24h/MIC values necessary for bacteriostatic and bactericidal effects.[1] this compound's mechanism of action involves the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. Resistance in P. multocida can emerge through target site modification, drug efflux, and enzymatic inactivation. The experimental models and methodologies detailed in this guide provide a framework for the continued investigation and optimization of this compound therapy for infections caused by P. multocida.

References

Degradation Pathways of Tilmicosin: A Technical Guide on Stability Under Varying pH and Temperature Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilmicosin, a semi-synthetic macrolide antibiotic, is widely used in veterinary medicine to treat respiratory diseases in livestock. Understanding its stability and degradation pathways under various environmental conditions is paramount for ensuring its efficacy, safety, and for the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the degradation of this compound under different pH and temperature conditions, based on available scientific literature. It details experimental protocols for stress degradation studies, presents quantitative data on degradation kinetics, and visualizes experimental workflows.

While forced degradation studies have been conducted to ascertain the stability of this compound, it is crucial to note that the specific chemical structures of its degradation products and the precise degradation pathways are not extensively reported in the scientific literature.[1] This guide, therefore, summarizes the known stability profile of this compound and provides a framework for further investigation into its degradation mechanisms.

Data Presentation: Quantitative Degradation of this compound

The stability of this compound has been evaluated under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. The following tables summarize the percentage of degradation observed under these conditions.

Table 1: Degradation of this compound under Hydrolytic and Oxidative Conditions [1]

Stress ConditionReagent ConcentrationTemperatureTimeDegradation (%)
Acidic Hydrolysis0.1 M HClRoom Temperature24 hResistant
Acidic Hydrolysis1.0 M HClRoom Temperature24 hResistant
Alkaline Hydrolysis0.1 M NaOHRoom Temperature24 h-
Alkaline Hydrolysis1.0 M NaOH75 °C30 minPartial Degradation
Oxidative3% H₂O₂Room Temperature24 hResistant
Oxidative15% H₂O₂Room Temperature24 hResistant

Note: The exact percentage of partial degradation under alkaline conditions was not specified in the source material.

Table 2: Degradation of this compound under Thermal and Photolytic Conditions [1]

Stress ConditionTemperatureTimeDegradation (%)
Thermal Degradation100 °C6 hPartial Degradation
Thermal Degradation100 °C24 hPartial Degradation
Photolytic Degradation254 nm and 360 nm UV radiation6 hPartial Degradation
Photolytic Degradation254 nm and 360 nm UV radiation24 hPartial Degradation

Note: The exact percentages of partial degradation under thermal and photolytic conditions were not specified in the source material.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, based on established protocols for macrolide antibiotics.[1]

Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as methanol, at a concentration of 200 ppm.[1]

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve the desired final concentration (e.g., 100 ppm).

Forced Degradation (Stress) Studies
  • Acidic Degradation:

    • To a 5.0 mL aliquot of the this compound stock solution, add an appropriate volume of 2.0 M HCl and dilute with water to 10 mL to achieve final HCl concentrations of 0.1 M and 1.0 M.[1]

    • Keep the mixtures at room temperature for 24 hours.[1]

  • Alkaline Degradation:

    • To a 5.0 mL aliquot of the this compound stock solution, add an appropriate volume of 2.0 M NaOH and dilute with water to 10 mL to achieve final NaOH concentrations of 0.1 M and 1.0 M.[1]

    • Keep the mixtures at room temperature for 24 hours.[1]

    • For accelerated degradation, conduct the experiment with 1.0 M NaOH at 75°C for 30 minutes.[1]

  • Oxidative Degradation:

    • To a 5.0 mL aliquot of the this compound stock solution, add 5.0 mL of 6% (v/v) H₂O₂ and 30% (v/v) H₂O₂ separately to achieve final concentrations of 3% and 15% (v/v) H₂O₂, respectively.[1]

    • Keep the mixtures at room temperature for 24 hours.[1]

  • Thermal Degradation:

    • Dissolve and dilute the this compound drug substance in methanol to a final concentration of 100 ppm.[1]

    • Expose the solution to a temperature of 100°C for 6 hours and 24 hours.[1]

  • Photolytic Degradation:

    • Expose the solid-state this compound drug substance to UV radiation with peak intensities at 254 nm and 360 nm for 6 and 24 hours.[1]

    • Following exposure, dissolve and dilute the sample in methanol to a final concentration of 100 ppm.[1]

Analytical Method for Degradation Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase: A mixture of 40:60% (v/v) acetonitrile and water containing 20 mM ortho-phosphoric acid, with the pH adjusted to 2.8 with 1.0 M NaOH.[1]

    • Column: A suitable C18 column.

    • Flow Rate: Isocratic flow at 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 20 μL.

    • Detection: UV detection at an appropriate wavelength (e.g., 280-290 nm).

    • Quantification: Calculate the percentage of degradation by comparing the peak area of the stressed sample to that of an unstressed standard solution.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (200 ppm in Methanol) working Prepare Working Solutions (100 ppm) stock->working acid Acid Hydrolysis (0.1M & 1.0M HCl, RT, 24h) working->acid alkali Alkaline Hydrolysis (0.1M NaOH, RT, 24h) (1.0M NaOH, 75°C, 30min) working->alkali oxidative Oxidative Stress (3% & 15% H2O2, RT, 24h) working->oxidative thermal Thermal Stress (100°C, 6h & 24h) working->thermal photo Photolytic Stress (UV 254/360nm, 6h & 24h) working->photo hplc HPLC Analysis acid->hplc alkali->hplc oxidative->hplc thermal->hplc photo->hplc data Data Analysis & Quantification hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

Hypothetical Degradation Pathway of this compound

As previously stated, the specific degradation pathways of this compound are not well-established. However, based on the known chemistry of macrolide antibiotics and the identification of metabolites like N-desmethylthis compound, a hypothetical degradation pathway can be proposed. This pathway likely involves hydrolysis of the lactone ring, cleavage of glycosidic bonds, and modifications of the side chains.

G cluster_degradation Potential Degradation Reactions cluster_products Hypothetical Degradation Products This compound This compound hydrolysis Hydrolysis (Lactone Ring Opening) This compound->hydrolysis glycosidic_cleavage Glycosidic Bond Cleavage This compound->glycosidic_cleavage demethylation N-Demethylation This compound->demethylation other Other Reactions This compound->other hydrolyzed_this compound Hydrolyzed this compound hydrolysis->hydrolyzed_this compound aglycone This compound Aglycone glycosidic_cleavage->aglycone n_desmethyl N-desmethylthis compound (T-1) demethylation->n_desmethyl unknown Unknown Degradants other->unknown

Caption: Hypothetical degradation pathways of this compound.

Conclusion and Future Directions

The available data indicates that this compound is a relatively stable molecule, showing resistance to acidic and oxidative degradation. However, it undergoes partial degradation under alkaline, thermal, and photolytic stress. The lack of comprehensive studies on the identification and characterization of its degradation products represents a significant knowledge gap.

Future research should focus on:

  • Structural Elucidation: Employing advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the chemical structures of degradation products formed under various stress conditions.

  • Pathway Mapping: Based on the identified structures, detailed degradation pathways for each stress condition should be mapped out.

  • Toxicity Assessment: Evaluating the potential toxicity of the identified degradation products to ensure the safety of this compound-based veterinary products.

A thorough understanding of this compound's degradation pathways is essential for the development of robust and stable formulations, ensuring its continued efficacy and safety in veterinary medicine. This guide serves as a foundation for such future investigations.

References

Investigating the Anti-Inflammatory Properties of Tilmicosin in Cell Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of the macrolide antibiotic tilmicosin, as demonstrated in various in vitro cell culture models. It consolidates key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in immunology, pharmacology, and drug development.

Executive Summary

This compound, a veterinary macrolide antibiotic, exhibits significant immunomodulatory and anti-inflammatory effects independent of its antimicrobial activity.[1] In vitro studies using various cell lines, including macrophages, epithelial cells, and neutrophils, have consistently demonstrated its ability to suppress the production of key pro-inflammatory mediators. The primary mechanisms involve the modulation of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), the reduction of inflammatory enzymes, and the induction of neutrophil apoptosis.[1][2] This guide synthesizes the current understanding of these mechanisms, presenting the data and protocols that form the basis of this knowledge.

Quantitative Data on Anti-Inflammatory Effects

This compound's efficacy in reducing inflammatory markers has been quantified across several studies. The following tables summarize its impact on cytokine production, inflammatory mediators, and gene expression in response to inflammatory stimuli like Lipopolysaccharide (LPS) and bacterial infection.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine and Mediator Production in LPS-Stimulated Macrophages and Monocytes

Cell LineStimulusThis compound Conc.MediatorResultReference
RAW 264.7 Macrophages & Mouse PBMCsLPS10 µg/mL & 20 µg/mLTNF-αSignificantly Decreased[3][4]
10 µg/mL & 20 µg/mLIL-1βSignificantly Decreased[3][4]
10 µg/mL & 20 µg/mLIL-6Significantly Decreased[3][4]
10 µg/mL & 20 µg/mLNitric Oxide (NO)Significantly Decreased[3][4]
10 µg/mL & 20 µg/mLProstaglandin E₂ (PGE₂)Significantly Decreased[3][4]
10 µg/mL & 20 µg/mL6-keto-PGF₁αSignificantly Decreased[3][4]
Bovine Alveolar MacrophagesLPSIn vivo & In vitroProstaglandin E₂ (PGE₂)Significantly Decreased[5][6]

Table 2: Effect of this compound on Anti-Inflammatory Cytokine Production

Cell LineStimulusThis compound Conc.MediatorResultReference
RAW 264.7 Macrophages & Mouse PBMCsLPS10 µg/mL & 20 µg/mLIL-10Increased[3][4]

Table 3: Effect of this compound on Inflammatory Markers in Staphylococcus aureus-Infected Bovine Mammary Epithelial Cells (MAC-T)

Cell LineStimulusThis compound Conc.Mediator/MarkerResult (p-value)Reference
MAC-TS. aureus10 µg/mLIL-1βDecreased (P < 0.01)[2][7]
10 µg/mLIL-6Decreased (P < 0.01)[2][7]
10 µg/mLTNF-αDecreased (P < 0.05)[2][7]
10 µg/mLReactive Oxygen Species (ROS)Decreased (P < 0.01)[2][7]

Table 4: Effect of this compound on Gene and Protein Expression

Cell LineStimulusThis compound Conc.TargetResultReference
RAW 264.7 MacrophagesLPS10 µg/mL & 20 µg/mLCOX-2 mRNASignificantly Reduced[3][4]
10 µg/mL & 20 µg/mLiNOS mRNASignificantly Reduced[3][4]
MAC-TS. aureus10 µg/mLp-ERK1/2Increased (P < 0.05)[2][7]
10 µg/mLp-p38Decreased (P < 0.01)[2][7]
Bovine Alveolar MacrophagesLPSIn vitroCOX-2 mRNANo Reduction[5]
In vitroPhospholipase A₂ ActivitySignificantly Reduced[5]

Experimental Protocols

The following sections detail generalized methodologies for investigating the anti-inflammatory effects of this compound in cell culture, based on published studies.

Cell Culture and Inflammatory Stimulation
  • Cell Lines:

    • Murine Macrophages: RAW 264.7 cells are commonly used to model LPS-induced inflammation.[4][8]

    • Bovine Mammary Epithelial Cells: The MAC-T cell line is utilized for studying inflammation in the context of mastitis, often stimulated with S. aureus.[2][7]

    • Human Bronchial Epithelial Cells: BEAS-2B cells serve as a model for respiratory tract inflammation.[9][10][11]

    • Primary Cells: Bovine peripheral neutrophils and alveolar macrophages are isolated from blood and bronchoalveolar lavages, respectively, for ex vivo analysis.[1][5]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • This compound Treatment: Cells are often pre-treated with varying concentrations of this compound (e.g., 5, 10, 20 µg/mL) for a specified period (e.g., 1 to 12 hours) before the addition of an inflammatory stimulus.[2][3]

  • Inflammatory Stimulus:

    • LPS: E. coli or P. aeruginosa LPS (typically 1 µg/mL) is used to activate Toll-like receptor 4 (TLR4) signaling and induce a potent inflammatory response.[4][12]

    • Bacteria: Live pathogens, such as Staphylococcus aureus or Pasteurella haemolytica, are used at a specific multiplicity of infection (MOI) to mimic infection.[2][13]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_assays Common Assays cell_culture Cell Seeding & Culture (e.g., RAW 264.7, MAC-T) pretreatment Pre-treatment with this compound (1-12 hours) cell_culture->pretreatment tilmicosin_prep This compound Dilution (e.g., 5, 10, 20 µg/mL) tilmicosin_prep->pretreatment stimulus_prep Stimulus Preparation (e.g., LPS, S. aureus) stimulation Inflammatory Stimulation (e.g., 1 µg/mL LPS) stimulus_prep->stimulation pretreatment->stimulation incubation Incubation (e.g., 2-24 hours) stimulation->incubation collection Collect Supernatant & Cell Lysates incubation->collection assays Perform Assays collection->assays elisa ELISA (Cytokines) assays->elisa qpcr qRT-PCR (Gene Expression) assays->qpcr western Western Blot / FACS (Protein Phosphorylation) assays->western griess Griess Assay (Nitric Oxide) assays->griess data_analysis Data Analysis & Interpretation elisa->data_analysis qpcr->data_analysis western->data_analysis griess->data_analysis

Caption: Generalized experimental workflow for studying this compound.
Measurement of Inflammatory Mediators

  • Cytokine Quantification (ELISA): The concentrations of cytokines such as TNF-α, IL-1β, IL-6, and IL-10 in the cell culture supernatant are measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer’s instructions.[2]

  • Nitric Oxide (NO) Assay: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reaction.[4]

  • Prostaglandin Measurement: The levels of PGE₂ and other eicosanoids are quantified using specific immunoassays.[5]

  • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), with fluorescence quantified by flow cytometry or a plate reader.[2]

Analysis of Gene and Protein Expression
  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cell lysates, reverse-transcribed into cDNA, and used as a template for qRT-PCR to quantify the mRNA expression levels of target genes like COX-2 and iNOS.[3]

  • Western Blotting and Flow Cytometry (FACS): To investigate signaling pathways, cell lysates are analyzed by Western blotting to detect the phosphorylation status of key proteins like p38 and ERK1/2. Alternatively, intracellular staining followed by FACS can be used to measure phosphorylated proteins in individual cells.[2]

Apoptosis Assays
  • Annexin V Staining: The induction of apoptosis in neutrophils is detected by staining for the externalization of phosphatidylserine using fluorescently-labeled Annexin V, followed by analysis with flow cytometry or fluorescence microscopy.[13]

  • Phagocytosis (Efferocytosis) Assay: To determine if apoptotic neutrophils are cleared by macrophages, this compound-treated neutrophils are co-cultured with macrophages. The percentage of macrophages that have engulfed one or more neutrophils is then determined by microscopy.[13]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in key intracellular signaling cascades that are activated by inflammatory stimuli.

Inhibition of the NF-κB and MAPK Pathways

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of both the NF-κB and MAPK pathways.[12] These pathways are central to the transcriptional upregulation of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[8][14]

Studies in S. aureus-infected MAC-T cells show that this compound differentially modulates the MAPK pathway.[2] It significantly decreases the phosphorylation of p38, a key mediator of inflammatory responses, while simultaneously increasing the phosphorylation of ERK1/2, which can sometimes have anti-inflammatory or cell-protective roles.[2][7] By inhibiting the p38 MAPK pathway and reducing the expression of iNOS and COX-2, this compound effectively dampens the downstream inflammatory output.[2][3]

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nucleus stimulus LPS receptor TLR4 stimulus->receptor binds MyD88 MyD88 receptor->MyD88 TAK1 TAK1 receptor->TAK1 pathway_node pathway_node inhibited_node inhibited_node drug This compound p38 p38 drug->p38 Decreases Phosphorylation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) drug->Genes Reduces Expression nucleus_box Nucleus MKKs MKKs TAK1->MKKs activates IKK_complex IKK_complex TAK1->IKK_complex activates MKKs->p38 phosphorylates AP1 AP1 p38->AP1 activates AP1_n AP-1 AP1->AP1_n IkBa IkBa IKK_complex->IkBa phosphorylates NFkB NFkB IkBa->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates NFkB_n->Genes drive transcription AP1_n->Genes drive transcription

Caption: this compound's modulation of LPS-induced inflammatory pathways.
Induction of Neutrophil Apoptosis

A key anti-inflammatory mechanism of this compound is its ability to induce apoptosis (programmed cell death) in neutrophils.[1][15] During acute inflammation, neutrophils are rapidly recruited to the site of infection or injury. While essential for clearing pathogens, their degranulation can also cause significant tissue damage.[13]

This compound promotes apoptosis in these cells, leading to their swift and silent removal by macrophages (a process called efferocytosis).[13] This prevents the release of harmful granular contents and pro-inflammatory mediators from dying neutrophils. This effect is associated with a reduction in potent chemoattractants like Leukotriene B₄ (LTB₄), further limiting inflammatory cell recruitment.[1] This pro-apoptotic effect appears to be specific, as other antibiotics like penicillin and oxytetracycline do not induce neutrophil apoptosis at similar concentrations.[1]

G Neutrophil Neutrophil at Inflammation Site Apoptosis Induction of Apoptosis Neutrophil->Apoptosis acts on This compound This compound This compound->Apoptosis ApoptoticNeutrophil Apoptotic Neutrophil (Blebbing, Intact Membrane) Apoptosis->ApoptoticNeutrophil leads to Outcome1 Reduced Release of Pro-inflammatory Mediators (e.g., LTB4, Granular Enzymes) Apoptosis->Outcome1 Efferocytosis Efferocytosis (Phagocytosis of Apoptotic Cell) ApoptoticNeutrophil->Efferocytosis recognized for Macrophage Macrophage Macrophage->Efferocytosis mediates Outcome2 Resolution of Inflammation Efferocytosis->Outcome2 Outcome1->Outcome2

Caption: Pathway of this compound-induced neutrophil apoptosis.

Conclusion

The evidence from a range of cell culture studies provides a strong foundation for understanding the anti-inflammatory properties of this compound. It acts as a potent immunomodulator by suppressing the production of key pro-inflammatory cytokines and mediators. Its mechanisms are multifaceted, involving the targeted inhibition of the p38 MAPK signaling pathway, reduction of iNOS and COX-2 expression, and the promotion of neutrophil apoptosis, which facilitates the resolution of inflammation. These findings highlight this compound's potential beyond its antimicrobial function and provide a rationale for its clinical efficacy in inflammatory diseases. This technical guide offers a consolidated resource for further research into this compound and the development of novel anti-inflammatory therapeutics.

References

Methodological & Application

Application Note & Protocol: HPLC-UV Detection of Tilmicosin Residues in Milk and Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative determination of tilmicosin residues in milk and various animal tissues using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Introduction

This compound is a broad-spectrum macrolide antibiotic widely used in veterinary medicine to treat respiratory diseases in cattle, sheep, and poultry. Regulatory agencies have established maximum residue limits (MRLs) for this compound in edible products to ensure consumer safety. Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound residues in food-producing animals. This application note describes a robust HPLC-UV method for the extraction and quantification of this compound in milk and animal tissues.

Experimental Workflow

The overall experimental process for the analysis of this compound residues is depicted in the following workflow diagram.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Milk or Homogenized Tissue Extraction Extraction (e.g., Acetonitrile, Methanol) Sample->Extraction Add extraction solvent Cleanup Cleanup (SPE or LLE) Extraction->Cleanup Centrifuge & collect supernatant Evaporation Evaporation & Reconstitution Cleanup->Evaporation Elute this compound Injection Inject into HPLC Evaporation->Injection Reconstitute in mobile phase Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection UV Detection (280-290 nm) Separation->Detection Quantification Quantification (Peak Area vs. Standard Curve) Detection->Quantification

Application Notes & Protocols for LC-MS/MS Analysis of Tilmicosin and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of tilmicosin and its primary metabolite, T1, in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, residue analysis, and overall drug development in the veterinary field.

Introduction

This compound is a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory infections in cattle, swine, and poultry. Monitoring its concentration, along with its metabolites, in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs optimal dosing regimens and ensures food safety. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays of veterinary drugs.

Experimental Protocols

Plasma Sample Collection and Storage

Proper sample collection and storage are critical to ensure the integrity of the analytes.

  • Blood Collection: Collect whole blood samples from the subjects into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Separation: Centrifuge the blood samples at approximately 3000 × g for 10 minutes at 4°C to separate the plasma.[1]

  • Storage: Transfer the resulting plasma into clean polypropylene tubes and store them at -20°C or lower until analysis to prevent degradation of this compound and its metabolites.[2]

Sample Preparation

The goal of sample preparation is to extract this compound and its metabolites from the complex plasma matrix and remove interfering substances. Two common methods are protein precipitation and solid-phase extraction.

Method 1: Protein Precipitation (PPT)

This is a rapid and straightforward method suitable for high-throughput analysis.

  • Thaw the plasma samples at room temperature.

  • To a 250 µL aliquot of plasma, add 2 mL of methanol.[1]

  • Vortex the mixture for 15 minutes to ensure thorough mixing and precipitation of proteins.[1]

  • Centrifuge the sample at 3300 × g for 10 minutes at 4°C.[1]

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 50°C.[1]

  • Reconstitute the residue in 200 µL of methanol, vortex for 1 minute, and centrifuge at 12,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the final supernatant for LC-MS/MS analysis.[1]

Method 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract compared to PPT, which can be beneficial for achieving lower limits of quantification.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute this compound and its metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute it in the mobile phase for injection.

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of this compound and its metabolite T1.

Table 1: LC-MS/MS Instrumental Parameters

ParameterRecommended Conditions
Liquid Chromatography
ColumnC18 column (e.g., 2.1 × 30 mm, 3.5 µm)[3]
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient ElutionA suitable gradient to separate the analytes from matrix components. For example: 0-1.5 min, 10% B; 1.5-6 min, 95% B; 6-6.5 min, 5% B; 6.5-12.5 min, 5% B.[4]
Flow Rate0.25 mL/min[4]
Injection Volume5 µL[4]
Column Temperature30 °C[2]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsSee Table 2

Table 2: MRM Transitions for this compound and Metabolite T1

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound869.5174.2Optimize for specific instrument
Metabolite T1715.4158.2Optimize for specific instrument

Data Presentation: Quantitative Summary

The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of this compound in plasma.

Table 3: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound0.5 - 2000≥ 0.999[3]

Table 4: Accuracy and Precision

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLow QC< 15< 1585-115
Medium QC< 15< 1585-115
High QC< 15< 1585-115

Table 5: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound95 - 99[3]Minimal with appropriate sample cleanup

Table 6: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.050.1[3]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound in plasma samples.

experimental_workflow cluster_sample_collection Sample Collection & Processing cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing blood_collection Blood Collection (Anticoagulant Tubes) centrifugation Centrifugation (3000 x g, 10 min, 4°C) blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage (-20°C or below) plasma_separation->storage thawing Thaw Plasma storage->thawing ppt Protein Precipitation (Methanol) thawing->ppt evaporation Evaporation to Dryness ppt->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification tilmicosin_metabolism This compound This compound metabolism Hepatic Metabolism (e.g., N-demethylation) This compound->metabolism metabolite_t1 Metabolite T1 metabolism->metabolite_t1 other_metabolites Other Minor Metabolites metabolism->other_metabolites

References

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Tilmicosin in Animal Feed

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tilmicosin is a semi-synthetic macrolide antibiotic primarily used in veterinary medicine to control respiratory diseases in cattle, swine, and poultry.[1][2] Its administration is often through medicated animal feed, necessitating rigorous monitoring to ensure correct dosage and prevent violative residues in food products of animal origin.[3][4] The complex and variable nature of animal feed matrices presents a significant analytical challenge, requiring efficient sample preparation to remove interfering substances before quantification.

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of this compound from various animal feed samples. The subsequent analysis is performed by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a widely accessible and dependable technique. This protocol is intended for researchers, quality control analysts, and regulatory scientists involved in the surveillance of veterinary drug residues in animal feed.

Data Presentation: Performance of Various SPE Sorbents

The choice of SPE sorbent is critical for achieving high recovery and clean extracts. The following table summarizes the performance of different SPE cartridges for the analysis of this compound and the related macrolide, tylosin, from animal feed and other complex matrices.

SPE Sorbent TypeAnalytical MethodMatrixAnalyteRecovery (%)LODLOQReference
Molecularly Imprinted Polymer (MIP) HPLC-UVAnimal FeedThis compound76.9 - 95.6%0.35 mg/kg0.98 mg/kg[5]
C18 HPLC-UVAnimal TissuesThis compound92.6% (mean)0.01 mg/kg-[6]
HLB LC-MS/MSAnimal ManureMacrolides62 - 94.3%--[7]
C18 HPLC-UVOvine MilkThis compound84.3 - 104.8%-<50 µg/L[8]
N/A (Liquid-Liquid Extraction) HPLC-UVChicken PlasmaThis compound100.66% (mean)0.03 µg/mL0.06 µg/mL[9]
SPE (unspecified) LC-MSAnimal FeedTylosin78.9 - 108.3%0.035 mg/kg0.05 mg/kg[10]

Note: Data from various sources are presented to illustrate the performance of different extraction techniques. Direct comparison should be made with caution due to variations in matrix, analyte, and analytical instrumentation.

Experimental Protocol: SPE for this compound in Animal Feed

This protocol is a synthesized methodology based on established procedures for macrolide extraction, with a focus on the highly selective Molecularly Imprinted Polymer (MIP) SPE cartridge, which has demonstrated superior performance for this compound in feed matrices.[5]

1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Deionized water

  • Molecularly Imprinted Polymer (MIP) SPE cartridges for this compound (or C18 cartridges as an alternative)

  • 0.45 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • SPE vacuum manifold

  • pH meter

  • Mechanical shaker

3. Sample Preparation and Extraction

  • Weigh 5.0 g of a representative, homogenized animal feed sample into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Vortex for 1 minute to ensure the sample is fully wetted.

  • Place the tube on a mechanical shaker and extract for 60 minutes.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 5 mL of the SPE loading solution (e.g., 10% acetonitrile in water).

4. Solid-Phase Extraction (SPE) Procedure

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Weigh 5g Feed Sample add_solvent Add 20mL Acetonitrile start->add_solvent extract Shake for 60 min add_solvent->extract centrifuge Centrifuge at 4000 rpm extract->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in 5mL Loading Solution evaporate->reconstitute condition 1. Condition Cartridge (3mL Methanol, then 3mL Water) reconstitute->condition load 2. Load Sample Extract condition->load wash 3. Wash Cartridge (3mL 5% Methanol in Water) load->wash elute 4. Elute this compound (3mL 0.1M Ammonium Acetate in Methanol) wash->elute final_prep Evaporate Eluate & Reconstitute in Mobile Phase elute->final_prep filter Filter through 0.45µm Syringe Filter final_prep->filter inject Inject into HPLC-UV System filter->inject

Caption: Workflow for this compound Extraction from Animal Feed.

  • Cartridge Conditioning: Condition the MIP (or C18) SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading: Load the reconstituted sample extract (from step 8 of sample preparation) onto the conditioned SPE cartridge at a slow, steady flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the retained this compound from the cartridge with 3 mL of 0.1 M ammonium acetate in methanol into a clean collection tube.

5. Final Preparation and Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of the HPLC mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the sample into the HPLC system for analysis.

6. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of 0.1 M ammonium formate (pH adjusted to 5.0 with formic acid), acetonitrile, and methanol (e.g., 60:30:10 v/v/v).[9]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 287 nm[6]

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Conclusion

The described solid-phase extraction protocol, particularly when using Molecularly Imprinted Polymer cartridges, provides a selective and efficient method for the determination of this compound in complex animal feed matrices.[5] The procedure effectively removes matrix interferences, allowing for reliable quantification by HPLC-UV. This application note serves as a comprehensive guide for laboratories seeking to implement a validated and robust method for this compound surveillance in animal feed, ensuring regulatory compliance and feed safety.

References

Application Notes and Protocols: Tilmicosin-Loaded Nanoparticles for Targeted Lung Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of tilmicosin-loaded nanoparticles designed for targeted drug delivery to the lungs. This compound is a macrolide antibiotic primarily used in veterinary medicine to treat respiratory diseases. Encapsulating this compound in nanoparticles offers several advantages, including improved bioavailability, sustained release, and targeted delivery to the lungs, thereby enhancing therapeutic efficacy and potentially reducing systemic side effects.

Overview of Nanoparticle Formulations

Several types of nanoparticles have been investigated for the delivery of this compound to the lungs. The choice of nanoparticle system can significantly influence the physicochemical properties, drug release profile, and in vivo performance of the formulation. The most common types include lipid-based nanoparticles and polymeric nanoparticles.

Lipid-Based Nanoparticles:

  • Solid Lipid Nanoparticles (SLNs): These are composed of solid lipids and offer good biocompatibility and the ability to protect encapsulated drugs from degradation.

  • Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are made from a blend of solid and liquid lipids, which creates a less-ordered lipid matrix. This structure allows for higher drug loading and reduced drug expulsion during storage compared to SLNs.

  • Lipid-Core Nanocapsules (LNCs): These systems consist of a lipid core surrounded by a polymeric shell. LNCs can achieve high drug encapsulation efficiencies and provide controlled drug release.

Polymeric Nanoparticles:

  • Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA is a biodegradable and biocompatible polymer widely used in drug delivery. PLGA nanoparticles can be formulated to provide sustained drug release over extended periods.

  • Gelatin Microspheres: Gelatin, a natural polymer, has been used to create microspheres for the sustained release of this compound, demonstrating good lung-targeting capabilities.

Data Presentation: Physicochemical Characterization

The following tables summarize the quantitative data for different this compound-loaded nanoparticle formulations based on published studies.

Table 1: Physicochemical Properties of this compound-Loaded Lipid Nanoparticles

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
TLM-SLNs186.3 ± 1.5< 0.5-18.969.1
TLM-NLCs149.6 ± 3.0< 0.5-29.386.3
TLM-LNCs85.0 ± 1.0< 0.5-17.394.3

Data compiled from a comparative study on different this compound-loaded lipid nanoparticles.[1][2]

Table 2: Physicochemical Properties of this compound-Loaded Polymeric Nanoparticles

FormulationMean Diameter (µm)Encapsulation Efficiency (%)
This compound-Gelatine Microspheres11.34 ± 1.20Not Reported

Data from a study on this compound-gelatine microspheres for lung targeting in rabbits.[3]

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of this compound-loaded nanoparticles.

Protocol for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound base

  • Solid lipid (e.g., Hydrogenated castor oil, Compritol 888 ATO)

  • Surfactant (e.g., Polyvinyl alcohol (PVA), Poloxamer 407, Tween 80)

  • Purified water

Equipment:

  • Water bath

  • Magnetic stirrer with heating plate

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Zetasizer for particle size and zeta potential measurement

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid (e.g., 3.6 g of Hydrogenated castor oil) by heating it in a water bath to a temperature approximately 5-10°C above its melting point (e.g., 80°C).

  • Drug Incorporation: Disperse the this compound base (e.g., 0.40 g) in the molten lipid and stir until a clear solution is obtained.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., 5% PVA) in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 750 rpm) for a defined period (e.g., 10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for a set number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 500-1500 bar) to reduce the particle size.

  • Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, PDI, and zeta potential using a Zetasizer.

Protocol for Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation

This method is suitable for encapsulating water-soluble drugs like this compound phosphate within PLGA nanoparticles.

Materials:

  • This compound phosphate

  • PLGA (Poly(lactic-co-glycolic acid))

  • Organic solvent (e.g., Dichloromethane (DCM))

  • Surfactant (e.g., Polyvinyl alcohol (PVA))

  • Purified water

Equipment:

  • Probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • High-speed centrifuge

  • Freeze-dryer

Procedure:

  • Preparation of the Inner Aqueous Phase (w1): Dissolve this compound phosphate in a small volume of purified water.

  • Preparation of the Organic Phase (o): Dissolve a specific amount of PLGA in an organic solvent like DCM.

  • Formation of the Primary Emulsion (w1/o): Add the inner aqueous phase to the organic phase and emulsify using a probe sonicator in an ice bath to form a water-in-oil emulsion.

  • Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., PVA solution). Homogenize this mixture using a probe sonicator to form a water-in-oil-in-water double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent (DCM) to evaporate, leading to the formation of solid PLGA nanoparticles. A rotary evaporator can be used to expedite this process.

  • Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 20 minutes). Discard the supernatant and wash the nanoparticle pellet with purified water multiple times to remove excess surfactant and un-encapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of purified water containing a cryoprotectant (e.g., mannitol) and freeze-dry to obtain a powder that can be stored and easily redispersed.

Protocol for In Vitro Drug Release Study

This protocol describes the use of the dialysis bag method to evaluate the in vitro release of this compound from nanoparticles.

Materials:

  • This compound-loaded nanoparticle suspension

  • Dialysis membrane tubing (with a specific molecular weight cut-off, e.g., 12-14 kDa)

  • Release medium (e.g., Phosphate buffered saline (PBS), pH 7.4)

  • Magnetic stirrer

  • HPLC system for drug quantification

Procedure:

  • Preparation of the Dialysis Bag: Cut a piece of the dialysis membrane tubing and activate it according to the manufacturer's instructions. Securely close one end with a clip.

  • Sample Loading: Pipette a known volume of the this compound-loaded nanoparticle suspension into the dialysis bag and securely close the other end.

  • Release Study Setup: Place the dialysis bag in a beaker containing a defined volume of the release medium (e.g., 100 mL of PBS, pH 7.4). The volume should be sufficient to ensure sink conditions. Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C) and stirring speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Protocol for In Vitro Cellular Uptake in Lung Epithelial Cells (A549)

This protocol outlines a method to assess the uptake of fluorescently labeled this compound nanoparticles by the human lung adenocarcinoma cell line, A549.

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently labeled this compound nanoparticles (e.g., labeled with Rhodamine B)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom plates

  • Fluorescence microscope or a plate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well black, clear-bottom plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere and grow for 24 hours.

  • Nanoparticle Treatment: Prepare different concentrations of the fluorescently labeled nanoparticle suspension in the cell culture medium. Remove the old medium from the wells and add the nanoparticle-containing medium to the cells. Include a control group of cells treated with medium without nanoparticles.

  • Incubation: Incubate the cells with the nanoparticles for a specific period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.

  • Qualitative Analysis (Fluorescence Microscopy): Observe the cells under a fluorescence microscope to visualize the cellular uptake of the nanoparticles.

  • Quantitative Analysis (Plate Reader): Measure the fluorescence intensity in each well using a microplate reader to quantify the amount of nanoparticle uptake.

  • Data Analysis: Compare the fluorescence intensity of the treated cells with that of the control cells to determine the extent of cellular uptake.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

G cluster_0 Preparation of this compound-Loaded SLNs Lipid Melting Lipid Melting Drug Dissolution Drug Dissolution Lipid Melting->Drug Dissolution Add this compound Pre-emulsification Pre-emulsification Drug Dissolution->Pre-emulsification Combine Phases Aqueous Phase Preparation Prepare Surfactant Solution Aqueous Phase Preparation->Pre-emulsification High-Pressure Homogenization High-Pressure Homogenization Pre-emulsification->High-Pressure Homogenization Cooling & Solidification Cooling & Solidification High-Pressure Homogenization->Cooling & Solidification SLN Dispersion SLN Dispersion Cooling & Solidification->SLN Dispersion

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

G cluster_1 Preparation of this compound-Loaded PLGA NPs Prepare Inner Aqueous Phase (w1) Dissolve this compound in Water Form Primary Emulsion (w1/o) Form Primary Emulsion (w1/o) Prepare Inner Aqueous Phase (w1)->Form Primary Emulsion (w1/o) Sonication Prepare Organic Phase (o) Dissolve PLGA in DCM Prepare Organic Phase (o)->Form Primary Emulsion (w1/o) Form Double Emulsion (w1/o/w2) Form Double Emulsion (w1/o/w2) Form Primary Emulsion (w1/o)->Form Double Emulsion (w1/o/w2) Add to PVA Solution & Sonicate Solvent Evaporation Solvent Evaporation Form Double Emulsion (w1/o/w2)->Solvent Evaporation Nanoparticle Collection Nanoparticle Collection Solvent Evaporation->Nanoparticle Collection Centrifugation & Washing Lyophilization Lyophilization Nanoparticle Collection->Lyophilization

Caption: Workflow for PLGA Nanoparticle preparation.

G cluster_2 In Vitro Drug Release Study Load Nanoparticles into Dialysis Bag Load Nanoparticles into Dialysis Bag Immerse in Release Medium Immerse in Release Medium Load Nanoparticles into Dialysis Bag->Immerse in Release Medium Incubate at 37°C with Stirring Incubate at 37°C with Stirring Immerse in Release Medium->Incubate at 37°C with Stirring Collect Samples at Time Points Collect Samples at Time Points Incubate at 37°C with Stirring->Collect Samples at Time Points Analyze Samples by HPLC Analyze Samples by HPLC Collect Samples at Time Points->Analyze Samples by HPLC Plot Release Profile Plot Release Profile Analyze Samples by HPLC->Plot Release Profile

Caption: Workflow for In Vitro Drug Release testing.

G cluster_3 In Vitro Cellular Uptake Study Seed A549 Cells Seed A549 Cells Incubate for 24h Incubate for 24h Seed A549 Cells->Incubate for 24h Treat with Labeled Nanoparticles Treat with Labeled Nanoparticles Incubate for 24h->Treat with Labeled Nanoparticles Incubate for Specific Time Incubate for Specific Time Treat with Labeled Nanoparticles->Incubate for Specific Time Wash Cells with PBS Wash Cells with PBS Incubate for Specific Time->Wash Cells with PBS Analyze Uptake Analyze Uptake Wash Cells with PBS->Analyze Uptake Fluorescence Microscopy (Qualitative) Fluorescence Microscopy (Qualitative) Analyze Uptake->Fluorescence Microscopy (Qualitative) Plate Reader (Quantitative) Plate Reader (Quantitative) Analyze Uptake->Plate Reader (Quantitative)

Caption: Workflow for In Vitro Cellular Uptake assessment.

References

Establishing Tilmicosin Susceptibility Testing Guidelines for Clinical Isolates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilmicosin is a semi-synthetic macrolide antibiotic used exclusively in veterinary medicine to treat respiratory diseases in cattle and swine.[1][2] The emergence of antimicrobial resistance necessitates standardized methods for susceptibility testing to ensure prudent and effective use of this important therapeutic agent. These application notes provide detailed protocols for determining the susceptibility of clinical bacterial isolates to this compound using Clinical and Laboratory Standards Institute (CLSI) recommended methods.

The guidelines herein are based on established CLSI documents, including VET01, which provides performance standards for antimicrobial disk and dilution susceptibility tests for bacteria isolated from animals.[3][4][5] Adherence to these standardized procedures is crucial for generating accurate, reproducible, and clinically relevant data.[6]

Scope

These protocols are intended for use in veterinary diagnostic and research laboratories for the in vitro susceptibility testing of aerobic bacteria isolated from animals. The primary methods covered are broth microdilution and agar disk diffusion. The interpretive criteria provided are specific to this compound and are based on CLSI-approved breakpoints for relevant veterinary pathogens.

Mechanism of Action of this compound

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs within the polypeptide exit tunnel, effectively blocking the elongation of the nascent polypeptide chain and thereby halting bacterial growth. The action of macrolides is primarily bacteriostatic but can be bactericidal at higher concentrations.

Tilmicosin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Catalyzes peptide bond formation Exit_Tunnel Polypeptide Exit Tunnel 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Provides genetic code tRNA tRNA tRNA->50S_subunit Delivers amino acids Polypeptide->Exit_Tunnel Exits through Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Exit_Tunnel->Protein_Synthesis_Inhibition Leads to This compound This compound This compound->50S_subunit Binds to This compound->Exit_Tunnel Blocks Bacterial_Cell Bacterial Cell Protein_Synthesis_Inhibition->Bacterial_Cell Results in bacteriostasis/ bactericidal effect Experimental_Workflow cluster_development Guideline Development cluster_validation Method Validation cluster_implementation Clinical Implementation Data_Collection Collect Pharmacokinetic/ Pharmacodynamic Data MIC_Distribution Determine MIC Distribution for Target Pathogens Data_Collection->MIC_Distribution Clinical_Data Correlate with Clinical Efficacy Data MIC_Distribution->Clinical_Data Breakpoint_Determination Establish Tentative Breakpoints (CLSI/VAST) Clinical_Data->Breakpoint_Determination QC_Ranges Develop Quality Control Ranges Breakpoint_Determination->QC_Ranges Reproducibility Assess Inter-laboratory Reproducibility QC_Ranges->Reproducibility Protocol_Standardization Standardize Testing Protocols (Broth Microdilution, Disk Diffusion) Reproducibility->Protocol_Standardization Routine_Testing Perform Routine Susceptibility Testing of Clinical Isolates Protocol_Standardization->Routine_Testing Reporting Report Results as S, I, or R Routine_Testing->Reporting

References

Troubleshooting & Optimization

Mitigating tilmicosin-induced cardiotoxicity in preclinical animal models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mitigating Tilmicosin-Induced Cardiotoxicity

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for preclinical studies on mitigating this compound-induced cardiotoxicity. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented for easy interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cardiotoxicity?

A1: The cardiotoxicity of this compound is multifactorial, but it is primarily linked to its action as a calcium channel antagonist.[1][2][3] This leads to a negative inotropic effect (reduced contractility) and positive chronotropic effect (increased heart rate).[1][4] Additionally, this compound induces significant oxidative stress through the generation of reactive oxygen species (ROS), which damages cardiac tissues by causing lipid peroxidation, protein and DNA damage, and ultimately leading to apoptosis (programmed cell death).[4][5][6]

Q2: Which animal model is most appropriate for studying this compound cardiotoxicity?

A2: Rats (specifically Wistar or Sprague-Dawley strains) and mice (such as Balb/C) are the most commonly used and well-documented preclinical models for this compound cardiotoxicity studies.[5][7][8] These models are cost-effective and reliably reproduce the key toxicological endpoints seen in larger animals, including elevated cardiac biomarkers and histopathological changes.[7][9] The choice between them may depend on specific experimental needs, such as the availability of genetic strains or the volume of blood required for analysis.

Q3: What are the most reliable biomarkers for assessing cardiac damage in these models?

A3: The most reliable serum biomarkers for acute cardiac injury are cardiac troponin I (cTnI) and the MB isoenzyme of creatine kinase (CK-MB).[2][4][5] Lactate dehydrogenase (LDH) is also commonly measured but is less specific to cardiac muscle.[7][8] For assessing the underlying oxidative stress mechanism, measuring malondialdehyde (MDA) as an indicator of lipid peroxidation and total antioxidant capacity (TAC) in heart tissue homogenate are standard practices.[4][5][8]

Q4: What are some promising categories of mitigating agents against this compound cardiotoxicity?

A4: Research points to several promising categories of protective agents. Antioxidants that combat oxidative stress, such as L-carnitine, Vitamin E, Rhodiola rosea extract, and Vitamin C, have shown significant ameliorative effects.[5][7][8][9] Additionally, drugs that modulate cardiac ion channels, like the antiarrhythmic agent amiodarone, have been shown to improve survival rates in animal models, likely by counteracting this compound's effects on heart rhythm.[1][10]

Q5: What is a typical effective dose of this compound to induce cardiotoxicity in rats or mice without causing immediate lethality?

A5: A single subcutaneous (SC) injection of 75 mg/kg body weight (BW) of this compound is a widely used and effective dose to induce significant, measurable cardiotoxicity in rats and mice for mitigation studies.[5][7][8] Higher doses, such as 360 mg/kg BW, are often used in lethal toxicity models to test survival-prolonging interventions.[1][10]

Troubleshooting Guides

Issue 1: High variability in cardiac biomarker levels between animals in the same this compound-treated group.

  • Possible Cause: Inconsistent absorption of the subcutaneously injected this compound.

  • Troubleshooting Steps:

    • Standardize Injection Technique: Ensure the SC injection is administered in the same anatomical location (e.g., dorsal interscapular region) for all animals.

    • Check Animal Health: Ensure all animals are healthy and within a narrow weight and age range before the experiment begins, as underlying health issues can affect drug metabolism and cardiac response.[11]

    • Increase Sample Size: A larger number of animals per group (n=6-8 is common) can help to mitigate the effects of individual biological variation.[5]

Issue 2: The potential mitigating agent shows no protective effect.

  • Possible Cause 1: Inappropriate timing of administration. The protective agent may need to be present before this compound exposure to be effective.

  • Troubleshooting Steps:

    • Implement a Pre-treatment Protocol: Administer the mitigating agent for several consecutive days before the this compound injection. Many successful studies use a pre-treatment period of 5 to 14 days.[5][7][8] This ensures that the protective mechanisms (e.g., upregulation of antioxidant enzymes) are active when the toxic insult occurs.

  • Possible Cause 2: The dose of the mitigating agent is too low or its mechanism of action does not counter this compound's primary toxic effects.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Study: Test multiple doses of your mitigating agent to find an effective range.

    • Re-evaluate the Mechanism: Ensure the agent's mechanism (e.g., antioxidant, calcium modulation) aligns with the known pathways of this compound toxicity. If this compound's primary effect is calcium channel blockade, a general antioxidant might have a limited effect compared to a calcium-stabilizing agent.[1][5]

Issue 3: High mortality rate in the this compound-only group, preventing the collection of endpoint data.

  • Possible Cause: The dose of this compound is too high for the specific strain or age of the animal model being used.

  • Troubleshooting Steps:

    • Perform a Dose Titration: Start with a lower dose of this compound (e.g., 30-50 mg/kg BW) and gradually increase it in pilot groups to establish a sublethal dose that reliably induces cardiotoxicity.

    • Monitor Animals Closely: Observe animals for clinical signs of severe toxicity (e.g., lethargy, ataxia, respiratory distress) and define humane endpoints for euthanasia to ensure data collection while adhering to ethical guidelines.[1][10]

Key Signaling Pathways & Experimental Workflow

The following diagrams illustrate the molecular pathway of this compound cardiotoxicity and a standard experimental workflow for testing mitigating agents.

Tilmicosin_Cardiotoxicity_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol & Mitochondria This compound This compound l_type L-type Ca2+ Channel Blockade This compound->l_type ca_overload Intracellular Ca2+ Dysregulation l_type->ca_overload Negative Inotropy ros Increased ROS (Oxidative Stress) ca_overload->ros Vicious Loop ros->ca_overload apoptosis Mitochondrial Damage & Caspase-3 Activation ros->apoptosis cardiotoxicity Cardiotoxicity (Cell Death, Necrosis) apoptosis->cardiotoxicity

Caption: Mechanism of this compound-Induced Cardiotoxicity.

Experimental_Workflow start Animal Acclimatization (1 week) grouping Random Group Allocation (Control, TIL, Agent, Agent+TIL) start->grouping pretreatment Pre-treatment Phase (Mitigating Agent or Vehicle) (e.g., 5-14 days) grouping->pretreatment induction Induce Cardiotoxicity (Single SC this compound Injection) pretreatment->induction monitoring Monitoring & Observation (e.g., 24-72 hours) induction->monitoring collection Sample Collection (Blood for Serum, Heart Tissue) monitoring->collection analysis Biochemical & Histopathological Analysis collection->analysis end Data Interpretation analysis->end

Caption: Standard Preclinical Experimental Workflow.

Quantitative Data Summary

The tables below summarize typical results from preclinical studies, demonstrating the effects of this compound and the protective capacity of mitigating agents.

Table 1: Effect of Mitigating Agents on Serum Cardiac Injury Biomarkers in Rats

ParameterControl GroupThis compound (75 mg/kg)This compound + L-Carnitine (150 mg/kg) + Vitamin E (100 mg/kg)This compound + Rhodiola rosea (400 mg/kg)
LDH (U/L) 150 ± 12.5450 ± 25.1 210 ± 15.3195 ± 18.2
CK-MB (U/L) 50 ± 5.8180 ± 14.275 ± 8.170 ± 9.5
cTnI (ng/mL) 0.1 ± 0.020.9 ± 0.11**0.25 ± 0.050.21 ± 0.04
Data are presented as Mean ± SD. Values are illustrative based on published findings.[5][7][9]
***p < 0.05 vs. Control; p < 0.05 vs. This compound group.

Table 2: Effect of Mitigating Agents on Cardiac Tissue Oxidative Stress Markers in Rats

ParameterControl GroupThis compound (75 mg/kg)This compound + L-Carnitine (150 mg/kg) + Vitamin E (100 mg/kg)This compound + Rhodiola rosea (400 mg/kg)
MDA (nmol/g tissue) 2.5 ± 0.38.5 ± 0.9 4.0 ± 0.53.8 ± 0.6
TAC (U/mg protein) 1.2 ± 0.150.4 ± 0.080.9 ± 0.111.0 ± 0.13
Data are presented as Mean ± SD. Values are illustrative based on published findings.[4][5][7][8]
***p < 0.05 vs. Control; p < 0.05 vs. This compound group.

Detailed Experimental Protocols

Protocol 1: Induction of this compound Cardiotoxicity and Mitigation with an Antioxidant Agent in Rats

This protocol is a synthesis of methodologies reported in peer-reviewed literature.[5][7][9]

  • Animals and Acclimatization:

    • Use male Wistar albino rats weighing 180-220g.

    • House animals in standard cages with a 12-hour light/dark cycle and provide ad libitum access to standard pellet chow and water.

    • Acclimatize animals to the laboratory environment for at least one week before starting the experiment.

  • Experimental Groups (n=6-8 per group):

    • Group I (Control): Receives oral vehicle (e.g., saline) daily for 14 days and a single subcutaneous (SC) injection of saline on day 13.

    • Group II (Mitigating Agent Control): Receives the mitigating agent (e.g., L-Carnitine, 150 mg/kg/day, orally) for 14 days and a single SC saline injection on day 13.

    • Group III (this compound): Receives oral vehicle daily for 14 days and a single SC injection of this compound (75 mg/kg BW) on day 13.

    • Group IV (this compound + Mitigating Agent): Receives the mitigating agent daily for 14 days and a single SC injection of this compound (75 mg/kg BW) one hour after the final agent administration on day 13.

  • Drug Administration:

    • Administer oral treatments via gavage.

    • Prepare this compound solution from a commercial source (e.g., 300 mg/mL) and dilute with saline to the desired concentration.

    • Administer the single this compound dose subcutaneously in the dorsal neck region.

  • Sample Collection and Processing:

    • 24 hours after the this compound injection (on day 14), anesthetize the rats (e.g., with ketamine/xylazine).

    • Collect blood via cardiac puncture into tubes without anticoagulant. Allow blood to clot, then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store serum at -80°C until biomarker analysis.

    • Following blood collection, perform cervical dislocation and immediately excise the heart.

    • Wash the heart with ice-cold phosphate-buffered saline (PBS) to remove blood.

    • Blot dry and weigh the heart. For tissue homogenate, take a portion of the ventricular tissue, mince it, and homogenize in cold PBS. Centrifuge the homogenate and collect the supernatant for oxidative stress marker analysis.

    • Fix the remaining heart tissue in 10% neutral buffered formalin for histopathological examination.

  • Biochemical Analysis:

    • Measure serum levels of CK-MB, cTnI, and LDH using commercially available ELISA kits according to the manufacturer's instructions.

    • Measure malondialdehyde (MDA) and total antioxidant capacity (TAC) in the heart tissue homogenate supernatant using appropriate colorimetric assay kits.

  • Histopathology:

    • Process the formalin-fixed heart tissues, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).

    • Examine the sections under a light microscope for evidence of cardiac damage, such as myonecrosis, inflammatory cell infiltration, and interstitial edema.

References

Strategies to enhance the aqueous solubility of tilmicosin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to enhance the aqueous solubility of tilmicosin for successful in vitro assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound and why is it a challenge for in vitro assays?

A1: this compound base has low water solubility, which can be a significant hurdle for in vitro experiments that require the compound to be fully dissolved in aqueous culture media to ensure accurate and reproducible results. The solubility of this compound is highly dependent on pH. At a pH of 7 and a temperature of 25°C, the solubility of this compound is 566 mg/mL, while at a pH of 9, the solubility decreases to 7.7 mg/mL at the same temperature.[1][2] The phosphate salt of this compound offers improved solubility. For instance, the solubility of this compound phosphate in PBS (pH 7.2) is approximately 10 mg/mL.[3]

Q2: What are the common strategies to enhance the aqueous solubility of this compound for experimental use?

A2: Several effective strategies can be employed to increase the aqueous solubility of this compound for in vitro studies. These include:

  • pH Adjustment: Lowering the pH of the solvent significantly increases the solubility of this compound.

  • Use of Co-solvents: Organic solvents can be used to prepare concentrated stock solutions that are then diluted into the aqueous assay medium.

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can dramatically improve its water solubility.

  • Preparation of Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.

Troubleshooting Guide & Experimental Protocols

This section provides detailed methodologies and troubleshooting tips for the most common solubility enhancement techniques.

Strategy 1: pH Adjustment

Issue: My this compound is not dissolving in my neutral pH buffer for my cell culture experiment.

Solution: this compound's solubility is significantly increased in acidic conditions. By preparing a stock solution in a slightly acidic buffer and then diluting it into your culture medium, you can achieve the desired final concentration.

Objective: To prepare a 10 mg/mL stock solution of this compound phosphate in a buffered aqueous solution.

Materials:

  • This compound phosphate powder

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, deionized water

  • Sterile 0.1 M Hydrochloric Acid (HCl)

  • Sterile 0.1 M Sodium Hydroxide (NaOH)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter

Procedure:

  • Weigh out the desired amount of this compound phosphate.

  • Reconstitute the this compound phosphate in PBS at an approximate concentration of 10 mg/mL.[3]

  • Gently vortex the solution to aid dissolution.

  • If solubility is still an issue, the pH of the solution can be slightly lowered. Carefully add sterile 0.1 M HCl dropwise while monitoring the pH. Aim for a pH that is compatible with your experimental system upon final dilution.

  • Once the this compound is fully dissolved, you can adjust the pH back towards your target pH with sterile 0.1 M NaOH if necessary, being careful not to cause precipitation.

  • Sterile filter the final stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Store the stock solution as recommended (typically for not more than one day in aqueous solution).[3]

Troubleshooting:

  • Precipitation upon dilution: The final concentration in the culture medium may be too high, or the buffering capacity of the medium may not be sufficient to maintain the desired pH. Try a lower final concentration or a more concentrated stock solution to minimize the volume added.

  • Cell toxicity: Ensure the final pH of the culture medium after adding the this compound stock is within the viable range for your cells.

Strategy 2: Use of Co-solvents

Issue: I need to prepare a highly concentrated stock solution of this compound for serial dilutions.

Solution: Organic solvents are excellent for dissolving this compound to create high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays due to its high solubilizing power and compatibility with cell cultures at low final concentrations.

Objective: To prepare a 30 mg/mL stock solution of this compound phosphate in DMSO.

Materials:

  • This compound phosphate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Aseptically weigh the required amount of this compound phosphate.

  • Add the appropriate volume of sterile DMSO to achieve a concentration of 30 mg/mL.[3]

  • Vortex the solution until the this compound phosphate is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Troubleshooting:

  • Precipitation in culture medium: The final DMSO concentration in your assay should be kept low (typically ≤ 0.5%) to avoid both solvent-induced cytotoxicity and precipitation of the compound. Perform a solubility test of your final dilution in the culture medium before treating your cells.

  • Cytotoxicity: Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Strategy 3: Complexation with Cyclodextrins

Issue: I need a completely aqueous formulation of this compound without using organic solvents.

Solution: Forming an inclusion complex with cyclodextrins can significantly enhance the aqueous solubility of this compound. This method is particularly useful when organic solvents must be avoided.

Objective: To prepare an aqueous solution of this compound by complexation with γ-cyclodextrin, which has been shown to increase water solubility by 57-fold.[4]

Materials:

  • This compound base or phosphate

  • γ-cyclodextrin

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

  • Lyophilizer (optional, for powder formulation)

Procedure (Kneading Method):

  • Determine the desired molar ratio of this compound to γ-cyclodextrin. A 1:1 molar ratio is a common starting point.

  • Dissolve the γ-cyclodextrin in a minimal amount of deionized water in a mortar to form a paste.

  • Gradually add the this compound powder to the cyclodextrin paste.

  • Knead the mixture thoroughly with a pestle for 30-60 minutes to facilitate the formation of the inclusion complex. The mixture should have a consistent, paste-like texture.

  • The resulting paste can be dissolved in a larger volume of water to create an aqueous stock solution.

  • Alternatively, the paste can be dried under vacuum or lyophilized to obtain a powder of the this compound-cyclodextrin complex, which can be stored and later dissolved in water as needed.

Troubleshooting:

  • Incomplete dissolution: The molar ratio of cyclodextrin to this compound may need to be optimized. Try increasing the proportion of cyclodextrin.

  • Stability of the complex: The stability of the inclusion complex in your specific assay medium should be confirmed.

Strategy 4: Solid Dispersions

Issue: The dissolution rate of my this compound formulation is too slow for my short-term in vitro assay.

Solution: Creating a solid dispersion of this compound with a hydrophilic polymer can improve its wettability and dissolution rate.

Objective: To prepare a solid dispersion of this compound with polyvinylpyrrolidone (PVP) to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (or other suitable solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieve

Procedure (Solvent Evaporation Method):

  • Choose a drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 by weight).

  • Dissolve both the this compound and PVP in a suitable volume of ethanol with stirring until a clear solution is obtained.

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • A solid mass will form on the wall of the flask. Scrape this solid mass off.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • The resulting powder can be directly dissolved in aqueous media for your experiments.

Troubleshooting:

  • Phase separation: If the drug and polymer are not fully miscible, they may separate during solvent evaporation. This can be observed by techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). Adjusting the drug-to-polymer ratio or using a different polymer may be necessary.

  • Recrystallization: Amorphous solid dispersions can sometimes recrystallize over time, reducing their solubility advantage. Proper storage in a desiccator is important.

Quantitative Data Summary

The following tables summarize the solubility of this compound using different enhancement strategies.

Table 1: Solubility of this compound and this compound Phosphate in Various Solvents

CompoundSolventpHTemperature (°C)Solubility
This compoundWater725566 mg/mL[1][2]
This compoundWater9257.7 mg/mL[1]
This compoundWater9572.5 mg/mL[1]
This compound PhosphatePBS7.2N/A~10 mg/mL[3]
This compound PhosphateEthanolN/AN/A~25 mg/mL[3]
This compound PhosphateDMSON/AN/A~30 mg/mL[3]
This compound PhosphateDMFN/AN/A~25 mg/mL[3]

Table 2: Solubility Enhancement with Cyclodextrin Complexation

DrugCyclodextrinEnhancement Factor
This compoundγ-cyclodextrin57-fold[4]

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by this compound

This compound has been shown to modulate inflammatory responses in mammalian cells, in part through its effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been observed to increase the phosphorylation of ERK1/2 while decreasing the phosphorylation of p38.[5] This can lead to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[5] Additionally, this compound has been shown to have a protective effect against apoptosis in certain cell types.[5] Transcriptomic studies have also suggested that this compound can influence pathways related to cytokine-cytokine receptor interactions, calcium signaling, and autophagy.[6]

Tilmicosin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor p38 p38 Receptor->p38 This compound This compound ERK1/2 ERK1/2 This compound->ERK1/2 Activates This compound->p38 Inhibits Apoptosis Apoptosis ERK1/2->Apoptosis Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) p38->Pro_inflammatory_Cytokines Activates

This compound's effect on MAPK signaling.
Experimental Workflow for Solubility Enhancement

The following diagram illustrates a general workflow for selecting and implementing a solubility enhancement strategy for this compound in in vitro assays.

Solubility_Workflow Start Start Assess_Solubility Assess this compound Solubility in Aqueous Buffer Start->Assess_Solubility Is_Soluble Sufficiently Soluble? Assess_Solubility->Is_Soluble Proceed Proceed with In Vitro Assay Is_Soluble->Proceed Yes Choose_Strategy Select Solubility Enhancement Strategy Is_Soluble->Choose_Strategy No pH_Adjustment pH Adjustment Choose_Strategy->pH_Adjustment Cosolvents Co-solvents (e.g., DMSO) Choose_Strategy->Cosolvents Cyclodextrins Cyclodextrin Complexation Choose_Strategy->Cyclodextrins Solid_Dispersion Solid Dispersion Choose_Strategy->Solid_Dispersion Prepare_Stock Prepare Stock Solution pH_Adjustment->Prepare_Stock Cosolvents->Prepare_Stock Cyclodextrins->Prepare_Stock Solid_Dispersion->Prepare_Stock Validate_Solubility Validate Solubility and Compatibility with Assay Prepare_Stock->Validate_Solubility Validate_Solubility->Proceed Successful Troubleshoot Troubleshoot/ Re-evaluate Strategy Validate_Solubility->Troubleshoot Issues Troubleshoot->Choose_Strategy

References

Technical Support Center: Investigating Tilmicosin Resistance in Mycoplasma bovis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the mechanisms of acquired tilmicosin resistance in Mycoplasma bovis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experimental procedures.

Question 1: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent across experiments. What are the potential causes?

Answer: Inconsistent MIC values are a common challenge. Consider the following factors:

  • Inoculum Preparation: Variation in the concentration of M. bovis (CFU/mL) in the initial inoculum can significantly alter MIC results. Ensure you have a standardized and reproducible method for culture normalization, for instance, by measuring optical density (OD).[1]

  • Growth Medium: M. bovis is a fastidious organism. The type of broth medium (e.g., SP4, modified PPLO) and its batch-to-batch variability can affect growth rates and, consequently, MIC readings. Using a consistent, high-quality medium is crucial for reproducibility.[2]

  • Incubation Time: Readings should be taken at a consistent time point (e.g., 48 or 72 hours). As M. bovis is slow-growing, premature readings may underestimate the MIC, while longer incubation might lead to drug degradation or ambiguous endpoints.[1][3]

  • Biofilm Formation: M. bovis can form biofilms, which are inherently more resistant to antimicrobials.[4][5] If biofilms form in your microtiter plates, it can lead to erroneously high and variable MIC values. Consider using plates or methods designed to minimize biofilm adherence if this is a concern.

  • Contamination: Contamination with faster-growing bacteria can obscure results. Mycoplasma media is susceptible to contamination, and since M. bovis lacks a cell wall, antibiotics like penicillin that are often used to control contaminants are ineffective.[6][7]

Question 2: I am having trouble amplifying the 23S rRNA gene using PCR. What should I check?

Answer: PCR failure can typically be traced to a few key areas:

  • DNA Quality: Mycoplasma can be challenging to lyse completely. Ensure your DNA extraction protocol is optimized for Gram-positive bacteria or specifically for Mycoplasma to yield high-quality, inhibitor-free DNA.

  • Primer Design: The primers must target conserved regions flanking the variable domains II and V of both 23S rRNA alleles. Verify that your primer sequences are correct and have been validated for M. bovis.

  • PCR Inhibitors: Components from the culture medium or the DNA extraction process can inhibit the PCR reaction. Consider including a DNA cleanup step or diluting your DNA template to reduce inhibitor concentration.

  • Internal Controls: Always include a positive control (a sample known to amplify well) and a negative control (no template) to ensure the PCR mix is working and there is no contamination.

Question 3: I detected a known resistance mutation (e.g., A2059G) in my M. bovis isolate, but the MIC for this compound is lower than expected. Why?

Answer: The correlation between genotype and phenotype is not always absolute. Here are possible explanations:

  • Heteroresistance: The M. bovis population in your culture may be mixed, containing both susceptible and resistant cells. Standard Sanger sequencing might preferentially show the resistant genotype, while the overall population remains somewhat susceptible in a broth microdilution test.

  • Number of Mutated Alleles: M. bovis has two alleles for the 23S rRNA gene. Resistance levels, particularly high-level resistance, are often associated with mutations in both alleles.[4][6] Your isolate may only have one mutated allele.

  • Influence of Other Mutations: While mutations in domain V (e.g., A2058G, A2059G) are critical, mutations in domain II (e.g., G748A) can also contribute to the resistance level. A combination of mutations in both domains is often required to achieve the highest MICs.[4][8][9]

  • Experimental Variability: As detailed in Question 1, technical variations in the MIC assay can lead to results that do not perfectly align with genotypic predictions.

Question 4: How can I detect potential contamination in my M. bovis culture?

Answer: Mycoplasma contamination is often not visible by eye and does not cause the turbidity seen with common bacterial contaminants.[7]

  • Microscopy: While individual mycoplasma cells are too small to see with a standard light microscope, high levels of contamination can sometimes cause a granular appearance in the cell culture. DAPI or Hoechst staining can reveal extranuclear DNA, a hallmark of mycoplasma contamination.

  • pH Change: A sudden and rapid drop in the pH of the culture medium (indicated by a color change from red to yellow) can suggest contamination with faster-growing, acid-producing bacteria.

  • PCR Detection Kits: The most reliable method is using a commercial PCR kit designed to detect a broad range of mycoplasma species.[7][10] These kits are highly sensitive and specific.

  • Culture: Streaking a sample on both your specific Mycoplasma agar and a general-purpose agar (like blood agar) can help. Growth on the general-purpose agar indicates non-mycoplasma contamination. M. bovis should exhibit the characteristic "fried-egg" colony morphology on appropriate media.[1]

Data Presentation

Table 1: Correlation of 23S rRNA Genotype with this compound MIC in M. bovis
23S rRNA Mutation(s) (E. coli numbering)Number of Mutated AllelesTypical this compound MIC Range (µg/mL)Resistance LevelReference
Wild Type (No mutations)0≤1 - 4Susceptible[1]
G748A (Domain II) only1 or 2≥8Resistant[11]
A2058G or A2059G (Domain V) only1 or 232 to >256Resistant[8][9]
Combination of mutations in Domain II and V2≥128 to >256High-Level Resistance[4][8][9]

Note: MIC values can vary based on testing methodology and specific isolates.

Table 2: Key Molecular Mechanisms of Acquired this compound Resistance
Target MoleculeGene(s)Mechanism of ActionCommon Mutations/Changes
50S Ribosomal Subunit23S rRNA (rrnA, rrnB)Alteration of the drug binding site, preventing this compound from inhibiting protein synthesis.Point mutations in Domain II (G748A, C752T) and Domain V (A2058G, A2059G, A2059C).[4][6][8]
Ribosomal Protein L4rplDModification of the ribosomal structure near the macrolide binding pocket.Amino acid substitutions (e.g., at positions 185-186).[6][8]
Ribosomal Protein L22rplVModification of the ribosomal exit tunnel, affecting drug binding.Amino acid substitutions (e.g., Q90H), though correlation with this compound resistance is less clear.[4][6][8]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Determination

This protocol is adapted from standard guidelines for Mycoplasma susceptibility testing.[1][3]

  • Prepare Inoculum:

    • Culture M. bovis in an appropriate broth medium (e.g., SP4 or PPLO) at 37°C until the mid-logarithmic growth phase is reached.

    • Normalize the culture to a standard optical density (e.g., OD₄₅₀ = 0.1).[1]

    • Dilute the normalized culture to achieve a final concentration of 10³ to 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare MIC Plate:

    • Use a 96-well microtiter plate containing serial two-fold dilutions of this compound (e.g., concentrations ranging from 0.25 to 256 µg/mL).

    • Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Add the prepared M. bovis inoculum to each well.

    • Seal the plate with a CO₂-permeable film.

    • Incubate at 37°C in a 5% CO₂ atmosphere for 48-72 hours.

  • Reading the MIC:

    • Add a redox indicator (e.g., alamarBlue) to each well as per the manufacturer's instructions.

    • Continue incubation until the positive control well changes color (e.g., from blue to pink).

    • The MIC is the lowest concentration of this compound that prevents visible growth, as indicated by the absence of a color change.[1][3]

Protocol 2: Analysis of 23S rRNA Mutations
  • DNA Extraction:

    • Harvest M. bovis cells from a 5-10 mL liquid culture by centrifugation.

    • Extract genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit), following the manufacturer's protocol for Gram-positive bacteria to ensure efficient lysis.

  • PCR Amplification:

    • Perform PCR to amplify the regions of the 23S rRNA genes containing Domain II and Domain V. Use primers that have been previously validated for M. bovis.[12]

    • Set up a 25 µL reaction containing template DNA, primers, dNTPs, PCR buffer, and a high-fidelity Taq polymerase.

    • Use a thermal cycler with an appropriate program (e.g., initial denaturation at 95°C, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension).

  • Product Verification and Sequencing:

    • Run the PCR products on a 1% agarose gel to verify the correct size of the amplicons.

    • Purify the PCR products using a commercial kit.

    • Send the purified products for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Align the obtained sequences with a wild-type M. bovis reference sequence (e.g., from strain PG45) using alignment software (e.g., ClustalW).

    • Identify any nucleotide substitutions at key resistance-associated positions (e.g., G748, A2058, A2059).

Visualizations

Tilmicosin_Resistance_Mechanism cluster_ribosome 50S Ribosomal Subunit 23S_rRNA 23S rRNA (Domains II & V) Protein_Synthesis Protein Synthesis 23S_rRNA->Protein_Synthesis Blocks Altered_Site Altered Drug Binding Site 23S_rRNA->Altered_Site L4_L22 Ribosomal Proteins (L4, L22) This compound This compound This compound->23S_rRNA Binds to This compound->Altered_Site Binding Prevented Cell_Death Bacterial Cell Inhibition/Death Protein_Synthesis->Cell_Death Leads to Mutation Point Mutations (e.g., A2059G) Mutation->23S_rRNA Modifies

Caption: Molecular mechanism of this compound resistance in M. bovis.

Experimental_Workflow start Isolate M. bovis from clinical sample mic Perform this compound MIC Test (Broth Microdilution) start->mic extract Genomic DNA Extraction start->extract correlate Correlate Genotype with MIC Phenotype mic->correlate pcr PCR for 23S rRNA (Domains II & V) & rplD/V extract->pcr wgs Whole-Genome Sequencing (WGS) extract->wgs If novel mechanism is suspected seq Sanger Sequencing pcr->seq analysis Sequence Alignment & Mutation Analysis seq->analysis wgs_analysis Comparative Genomics & Novel Gene Identification wgs->wgs_analysis analysis->correlate wgs_analysis->correlate end Resistance Mechanism Identified correlate->end

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_MIC start Inconsistent MIC Results check_inoculum Is Inoculum Standardized? (CFU/mL, OD) start->check_inoculum check_media Is Media Consistent? (Source, Batch) check_inoculum->check_media Yes resolve_inoculum Standardize Inoculum Prep check_inoculum->resolve_inoculum No check_time Is Incubation Time Fixed? (e.g., 48h) check_media->check_time Yes resolve_media Use Single Batch of High-Quality Medium check_media->resolve_media No check_controls Are Controls Valid? (Positive/Negative) check_time->check_controls Yes resolve_time Adhere to Strict Incubation Time check_time->resolve_time No resolve_controls Repeat Assay with Validated Controls check_controls->resolve_controls No

Caption: Troubleshooting guide for inconsistent MIC results.

References

Technical Support Center: Stabilizing Tilmicosin in Veterinary Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the shelf life of tilmicosin in veterinary formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in stabilizing this compound?

A1: this compound presents several stability challenges, primarily stemming from its susceptibility to degradation under certain conditions. Key issues include:

  • Hydrolysis: The macrolide ring of this compound can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule. Formulations often include antioxidants to mitigate this.[1]

  • Poor Water Solubility: this compound is not freely soluble in water, which complicates the development of stable aqueous formulations and can lead to precipitation.

  • pH Sensitivity: The stability of this compound is highly dependent on the pH of the formulation. A study on the related macrolide, tylosin, showed it is most stable at pH values around 3.5 and 9.0.[2] For injectable this compound formulations, a pH of around 6 is often used to control the drug's release rate.[3]

Q2: What are the common degradation products of this compound?

A2: Identifying degradation products is crucial for understanding the stability profile of this compound. Common degradation pathways include:

  • Desmethylation: The loss of a methyl group is a known degradation pathway.

  • Hydroxylation: A metabolite has been identified where the dimethylamino group on the mycaminose sugar is replaced by a hydroxyl group.[4]

  • Impurity-Related Degradants: A high molecular weight impurity, sometimes referred to as T2, has been observed in some this compound preparations and can be monitored as a stability indicator.[5]

Q3: Which excipients are commonly used to stabilize this compound formulations?

A3: A combination of excipients is typically employed to create a stable this compound formulation. These include:

  • Antioxidants: To prevent oxidative degradation, antioxidants such as sodium sulfite or sodium thiosulfate are often included.[6]

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to chelate metal ions that may catalyze oxidative reactions.

  • pH Modifiers and Buffers: Phosphoric acid is commonly used to adjust the pH to a stable range, often between 3.5 and 7.0, depending on the desired formulation characteristics.[3][6] Phosphate buffers are also used to maintain a stable pH.

  • Co-solvents: To address the poor water solubility of this compound, co-solvents like propylene glycol, ethanol, and polyethylene glycol are frequently used. The concentration of these co-solvents can significantly impact the formulation's viscosity and drug release profile.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitation or Cloudiness in Liquid Formulation - pH shift outside the optimal range- Exceeding the solubility limit of this compound- Incompatibility with other excipients- Low temperature storage- Verify and adjust the pH of the formulation to the target range (e.g., 6.0 for some injectables).- Re-evaluate the concentration of this compound and the co-solvent system. Consider increasing the proportion of co-solvents like propylene glycol.- Review the compatibility of all excipients. Conduct compatibility studies with individual components.- Assess the formulation's stability at different temperatures. If precipitation occurs at low temperatures, consider adjusting the co-solvent blend.
Color Change (e.g., yellowing) - Oxidative degradation- Exposure to light (photodegradation)- Interaction with excipients- Incorporate or increase the concentration of an antioxidant (e.g., sodium sulfite).- Protect the formulation from light by using amber vials or other light-protective packaging.- Investigate potential interactions between this compound and other excipients that could lead to color formation.
Loss of Potency (Assay shows low this compound content) - Chemical degradation (hydrolysis, oxidation)- Adsorption to container closure system- Perform stress testing (e.g., elevated temperature, extreme pH) to identify the primary degradation pathway.- Adjust the formulation to mitigate the identified degradation pathway (e.g., add antioxidants, adjust pH).- Evaluate the compatibility of the formulation with the chosen container and closure. Consider using different materials if adsorption is suspected.
High Viscosity of Injectable Formulation - High concentration of this compound- High concentration of certain co-solvents (e.g., propylene glycol)- Low temperature- Evaluate if the this compound concentration can be reduced while maintaining therapeutic efficacy.- Optimize the co-solvent system. While propylene glycol is a good solvent, its high concentration can increase viscosity. Consider a blend of co-solvents.- Assess the viscosity at the intended storage and administration temperatures. For formulations used in cold climates, lower viscosity is critical.[3]

Quantitative Stability Data

The following tables summarize stability data for this compound and the related macrolide, tylosin, under various conditions. This data can be used as a reference for formulation development.

Table 1: Effect of pH and Temperature on the Stability of Tylosin (a related macrolide antibiotic)

pHTemperature (°C)Stability
~3.5AmbientMost Stable
~9.0AmbientMost Stable
Outside 3.5 and 9.0AmbientSignificant Inactivation
Any pHIncreased TemperatureMarkedly Increased Inactivation
Data adapted from a study on Tylosin, which is structurally related to this compound.[2]

Table 2: Stress Degradation of this compound

Stress ConditionObservation
Acidic (0.1 M and 1.0 M HCl, room temp, 24h)Resistant
Alkaline (1.0 M NaOH, 75°C)Partially degraded
Oxidative (3% and 15% H2O2, room temp, 24h)Resistant
Thermal (100°C, 6h and 24h)Highly stable
PhotolyticHighly stable
Data from a study on stress degradation of macrolide antibiotics.[7]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for the determination of this compound in formulations. Method optimization and validation are essential for specific formulations.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 125 x 4.6 mm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate or Dibutylammonium phosphate (ion-pairing agent)

  • Phosphoric acid or Trifluoroacetic acid (for pH adjustment)

  • Water (HPLC grade)

  • This compound reference standard

  • 0.2 µm membrane filters

2. Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Aqueous buffer (e.g., 0.1 M ammonium formate, pH adjusted to 5.0 with trifluoroacetic acid, or a dibutylammonium phosphate solution).[8][9]

  • Gradient Program: A gradient elution may be necessary to separate this compound from its degradation products. An example could be starting with a higher percentage of Mobile Phase B and gradually increasing the percentage of Mobile Phase A.

  • Flow Rate: 1.0 - 1.2 mL/min[9]

  • Column Temperature: 30 °C[9]

  • Detection Wavelength: 287 - 290 nm[9][10][11]

  • Injection Volume: 10 - 20 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare working standards by serial dilution.

  • Formulation Sample: Dilute the formulation with the mobile phase to a concentration within the linear range of the calibration curve. Filter the diluted sample through a 0.2 µm filter before injection.

4. Analysis:

  • Construct a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.

  • Inject the prepared sample solution and determine the concentration of this compound from the calibration curve.

Protocol 2: Stress Testing for this compound Stability

This protocol outlines a general procedure for stress testing to identify potential degradation pathways.

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

  • Store the solutions at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).

  • At each time point, neutralize an aliquot of the solution and analyze by HPLC to determine the remaining this compound and the formation of any degradation products.

2. Oxidative Degradation:

  • Prepare a solution of this compound in a 3% hydrogen peroxide solution.

  • Store the solution at room temperature, protected from light, for a defined period.

  • Analyze samples by HPLC at various time points.

3. Thermal Degradation:

  • Store the solid this compound and a solution of this compound at an elevated temperature (e.g., 70 °C) for an extended period.

  • Analyze samples by HPLC at various time points.

4. Photostability:

  • Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period.

  • Keep a control sample in the dark.

  • Analyze both the exposed and control samples by HPLC.

Visualizations

Experimental_Workflow cluster_formulation Formulation Preparation cluster_stress Stress Testing cluster_analysis Analysis cluster_output Outcome Formulation Prepare this compound Formulation Acid Acid Hydrolysis Formulation->Acid Expose to Stress Base Base Hydrolysis Formulation->Base Expose to Stress Oxidation Oxidation Formulation->Oxidation Expose to Stress Thermal Thermal Stress Formulation->Thermal Expose to Stress Photo Photostability Formulation->Photo Expose to Stress Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Inject Sample Data Data Analysis HPLC->Data Peak Area & Retention Time Stability Determine Stability Profile Data->Stability ShelfLife Predict Shelf Life Stability->ShelfLife

Caption: Workflow for assessing this compound formulation stability.

Degradation_Pathway This compound This compound Desmethyl Desmethyl this compound This compound->Desmethyl Demethylation Hydroxylated Hydroxylated Metabolite (on Mycaminose Sugar) This compound->Hydroxylated Hydrolysis/Metabolism Oxidized Oxidized Products This compound->Oxidized Oxidation

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

Cross-resistance patterns between tilmicosin and other macrolide antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance patterns between tilmicosin and other macrolide antibiotics reveals a complex interplay of shared resistance mechanisms. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to navigate this critical area of antimicrobial resistance.

This analysis synthesizes findings from multiple studies to elucidate the intricate connections between this compound and other macrolides, such as erythromycin, tylosin, and tulathromycin. The data presented here highlights the prevalence of cross-resistance and the underlying genetic determinants that confer reduced susceptibility across this important class of antibiotics.

Quantitative Analysis of Cross-Resistance

Minimum Inhibitory Concentration (MIC) data is crucial for understanding the extent of cross-resistance. The following tables summarize MIC values of this compound and other macrolides against various bacterial pathogens. These values, extracted from several key studies, demonstrate that bacterial strains with elevated MICs to this compound often exhibit decreased susceptibility to other macrolides.

Table 1: Comparative MICs (µg/mL) for this compound and Other Macrolides against Mycoplasma gallisepticum

StrainThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)Tylosin MIC (µg/mL)Reference
S6 (Standard)0.02--[1]
M10.08>64>64[1]
M20.16>64>64[1]
M35.12>64>64[1]
M42.56>64>64[1]
M51.28>64>64[1]
M60.64>64>64[1]
M70.32>64>64[1]

Table 2: Comparative MICs (µg/mL) for this compound and Other Macrolides against this compound-Resistant Mycoplasma hyopneumoniae

StrainThis compound MIC (µg/mL)Tulathromycin MIC (µg/mL)Tiamulin MIC (µg/mL)Tylosin MIC (µg/mL)Reference
MTIL1>1024>10240.64512[2]
MTIL2>1024>10240.64512[2]
MTIL3>1024>10240.64512[2]

Table 3: MICs (µg/mL) of this compound and Erythromycin against Pasteurella multocida Isolates with and without Resistance Genes

Strain/GenotypeThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)Reference
B130 (Susceptible Host)44[3]
B130 + cloned erm(42)≥128≥64[3]
B130 + cloned msr(E)-mph(E)≥128≥64[3]

Mechanisms of Macrolide Cross-Resistance

The primary drivers of cross-resistance among macrolide antibiotics are a set of well-defined molecular mechanisms. These mechanisms, often encoded by mobile genetic elements, can confer resistance to multiple drugs within the macrolide class.[4] The most common mechanisms include:

  • Target Site Modification: Methylation of the 23S rRNA, the target site for macrolides on the bacterial ribosome, is a predominant mechanism.[4] This is typically mediated by erm genes, which encode for rRNA methylases.[4] Mutations in the 23S rRNA gene and in ribosomal proteins L4 and L22 can also reduce drug binding affinity.[5]

  • Active Efflux: Efflux pumps actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target. The msr(E) gene, often found in conjunction with mph(E), encodes for such a transporter.[3][6]

  • Drug Inactivation: Enzymatic modification of the macrolide structure can render the antibiotic inactive. The mph(E) gene, for instance, codes for a macrolide phosphotransferase that inactivates the drug.[3][6]

The following diagram illustrates the workflow for identifying these resistance mechanisms.

G cluster_0 Experimental Workflow: Identifying Macrolide Resistance cluster_1 Gene Targets cluster_2 Identified Mechanism Start Bacterial Isolate with High Macrolide MIC DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction Efflux_Assay Efflux Pump Inhibition Assay (e.g., with Reserpine) Start->Efflux_Assay PCR PCR Amplification of Resistance Genes DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing erm erm genes (e.g., erm(42)) PCR->erm msr_mph msr(E)-mph(E) genes PCR->msr_mph rrna_l4_l22 23S rRNA, rplD (L4), & rplV (L22) genes PCR->rrna_l4_l22 Analysis Sequence Analysis and Gene Identification Sequencing->Analysis Target_Mod Target Site Modification Analysis->Target_Mod Efflux_Inactivation Efflux and/or Drug Inactivation Analysis->Efflux_Inactivation MIC_Remeasurement Re-determination of MICs Efflux_Assay->MIC_Remeasurement Efflux_Only Efflux Mechanism MIC_Remeasurement->Efflux_Only

Caption: Workflow for identifying macrolide resistance mechanisms.

The signaling pathway below illustrates how these resistance mechanisms function at a molecular level to confer resistance to this compound and other macrolides.

G cluster_0 Cellular Mechanisms of Macrolide Cross-Resistance cluster_1 Resistance Mechanisms Macrolide_ext Extracellular Macrolides (this compound, Erythromycin, etc.) Macrolide_int Intracellular Macrolides Macrolide_ext->Macrolide_int Diffusion Ribosome 50S Ribosomal Subunit Macrolide_int->Ribosome Binding MsrE msr(E) Gene -> Efflux Pump Macrolide_int->MsrE MphE mph(E) Gene -> Phosphotransferase Macrolide_int->MphE Methylated_Ribosome Methylated 50S Ribosome Macrolide_int->Methylated_Ribosome Reduced Binding Protein_Synth Protein Synthesis No_Protein_Synth Inhibition of Protein Synthesis Ribosome->No_Protein_Synth Blocks Tunnel Erm erm Genes -> Methylase Enzyme Erm->Methylated_Ribosome Methylates A2058 MsrE->Macrolide_ext Exports Drug Inactive_Macrolide Inactive Macrolide MphE->Inactive_Macrolide Inactivates Drug rRNA_mut 23S rRNA/L4/L22 Gene Mutations rRNA_mut->Methylated_Ribosome Alters Binding Site Methylated_Ribosome->Protein_Synth Allows Synthesis

Caption: Molecular pathways of macrolide cross-resistance.

Experimental Protocols

Accurate determination of cross-resistance patterns relies on standardized experimental methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of antibiotics.[7][8]

Protocol for Broth Microdilution:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and other macrolides are prepared in an appropriate solvent (e.g., ethanol for many macrolides) and then serially diluted in Mueller-Hinton broth (MHB) or other suitable media for the specific bacterium being tested.[7]

  • Inoculum Preparation: Bacterial isolates are cultured to a specific density, typically a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

  • Incubation: The microtiter plates containing the serially diluted antibiotics and the bacterial inoculum are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Reading and Interpretation: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[8][9]

Molecular Identification of Resistance Genes

Polymerase Chain Reaction (PCR) is a fundamental technique for detecting the presence of specific resistance genes.

General PCR Protocol:

  • DNA Extraction: High-quality genomic DNA is extracted from the bacterial isolates.

  • Primer Design: Specific primers are designed to amplify target resistance genes such as erm, msr(E), and mph(E), as well as regions of the 23S rRNA gene known to harbor resistance mutations.

  • PCR Amplification: The PCR reaction is performed using the extracted DNA, specific primers, DNA polymerase, and deoxynucleotide triphosphates (dNTPs) under optimized thermal cycling conditions.

  • Gel Electrophoresis: The amplified PCR products are separated by size on an agarose gel and visualized to confirm the presence of the target gene.

  • Sequencing (Optional but Recommended): To confirm the identity of the amplified gene and to detect novel mutations, the PCR product is purified and sequenced.

References

A Meta-Analysis of Tilmicosin's Efficacy in Swine Respiratory Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the efficacy of tilmicosin for the treatment of swine respiratory disease (SRD). Through a systematic review of available clinical trial data, this document compares the performance of this compound with other common antimicrobial agents and placebo controls. Detailed experimental methodologies and quantitative data are presented to offer an objective resource for research and development in veterinary medicine.

Comparative Efficacy of this compound

This compound, a semi-synthetic macrolide antibiotic, has been widely utilized in veterinary medicine for the treatment and control of respiratory diseases in swine.[1] Its efficacy is attributed to its ability to inhibit protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit.[2] Clinical studies have demonstrated its effectiveness against a range of pathogens implicated in SRD, including Actinobacillus pleuropneumoniae and Pasteurella multocida.

Quantitative Performance Data

The following tables summarize key performance indicators from various clinical trials, comparing this compound to other treatments and control groups.

Table 1: Efficacy of this compound against Actinobacillus pleuropneumoniae

Treatment GroupDosageMortality Rate (%)Average Daily Gain (ADG) (kg)Lung Lesion Score (%)Study
This compound200 g/ton in feedSignificantly lower than control (P < 0.05)Significantly higher than control (P < 0.05)Significantly lower than control (P < 0.05)Fittipaldi et al. (2003)[3]
Control (Unmedicated)N/A---Fittipaldi et al. (2003)[3]
This compound300 mg/kg in feedLower than placeboImprovedN/AOhlinger & Varejka (1993)[4]
PlaceboN/A--N/AOhlinger & Varejka (1993)[4]

Table 2: Comparative Efficacy of this compound and Other Antibiotics for Bovine Respiratory Disease (as a model for respiratory infections)

Treatment GroupDosageFirst-Treatment Response Rate (%)Relapse Rate (%)Mortality Rate (%)Study
This compound10 mg/kg SC65.929.51.6Schunicht et al. (2002)
Ceftiofur1.1 mg/kg SC daily for 3 days43.953.710.2Schunicht et al. (2002)
This compound10 mg/kg SCLower initial treatment rates than TulathromycinNo significant differenceNo significant differenceVan Donkersgoed et al. (2008)[5][6]
Tulathromycin2.5 mg/kg SCSignificantly higher than this compoundNo significant differenceNo significant differenceVan Donkersgoed et al. (2008)[5][6]
This compound10 mg/kg SC80 (Recovery Rate)N/AN/AEl-Sayed et al. (2019)[7]
Tulathromycin2.5 mg/kg SC100 (Recovery Rate)N/AN/AEl-Sayed et al. (2019)[7]

Table 3: Efficacy of this compound in the Presence of PRRSV

| Treatment Group | Dosage | PRRSV Load Reduction | Lung Lesion Score (%) | Study | |---|---|---|---|---|---| | this compound | 16 mg/kg bodyweight in feed for 21 days | 26% reduction in initially negative pigs at 8 weeks | N/A | Klein (2023)[8] | | Control (Unmedicated) | N/A | 8% increase in initially negative pigs at 8 weeks | N/A | Klein (2023)[8] | | this compound | 200 ppm in drinking water for 5 days | N/A | Statistically significantly lower than control | FDA (2015)[9] | | Control (Unmedicated) | N/A | N/A | - | FDA (2015)[9] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.

Study of this compound Efficacy against Actinobacillus pleuropneumoniae
  • Animal Model: Clinically normal male and female pigs, weighing between 13.6 and 36.3 kg, were used.

  • Experimental Design: A multi-site, multi-trial study was conducted. In each of the six trials, 48 pigs were stratified by weight and sex and randomly assigned to pens. Medicated feed (this compound at 200 g/ton ) and unmedicated feed were randomly assigned at the pen level.

  • Challenge Model: A seeder-pig model was used. Seeder pigs were intranasally inoculated with A. pleuropneumoniae serotype 1 and introduced to each pen on day 0 of the trial.

  • Treatment Administration: Medicated feed was provided ad libitum from day -7 to day 14 of the trial.

  • Data Collection: Parameters measured included mortality rates, clinical scores, average daily gain, and body temperature. At the end of the study (day 14), all pigs were necropsied to determine gross lung lesions and for bacterial culture of A. pleuropneumoniae.[3]

  • Lung Lesion Scoring: A visual estimate of severity was assigned based on the percentage of lung involvement: no lesions (0%), mild (1-5%), moderate (6-20%), and severe (>20%). The lungs were also weighed, and all pneumonic tissue was trimmed and weighed to calculate the percent of pneumonic lung involvement by weight.[3]

Comparative Study of this compound and Ceftiofur for Bovine Respiratory Disease
  • Animal Model: Calves purchased from auction markets.

  • Experimental Design: Calves were randomly assigned to receive either this compound or ceftiofur upon diagnosis of bovine respiratory disease.

  • Treatment Administration:

    • This compound: A single subcutaneous injection at a dose of 10 mg/kg.

    • Ceftiofur: Daily subcutaneous injections at a dose of 1.1 mg/kg for three consecutive days.

  • Data Collection: Treatment response was evaluated based on clinical signs. Data on first-treatment response rate, relapse rate, and mortality were collected.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound, a typical experimental workflow, and the logical flow of a meta-analysis.

meta_analysis_workflow cluster_0 Planning Phase cluster_1 Data Collection Phase cluster_2 Analysis Phase cluster_3 Reporting Phase A Formulate Research Question B Define Inclusion/Exclusion Criteria A->B C Develop Search Strategy B->C D Conduct Literature Search C->D E Screen Studies for Eligibility D->E F Extract Data from Included Studies E->F G Assess Risk of Bias in Studies F->G H Synthesize Data (Statistical Analysis) G->H I Interpret Results H->I J Write Manuscript/Report I->J

Caption: Logical workflow of a meta-analysis.

experimental_workflow cluster_0 Pre-Trial cluster_1 Trial Period cluster_2 Post-Trial A Animal Acclimation B Randomization to Treatment Groups A->B C Experimental Challenge (e.g., Inoculation) B->C D Treatment Administration C->D E Clinical Observation & Data Collection D->E F Necropsy & Lesion Scoring E->F G Sample Collection for Lab Analysis E->G H Statistical Analysis of Data F->H G->H

Caption: Typical experimental workflow for antibiotic efficacy.

tilmicosin_mechanism cluster_0 Bacterial Ribosome (50S Subunit) P_site P-site A_site A-site tRNA tRNA A_site->tRNA Blocks binding E_site E-site (Exit) This compound This compound This compound->A_site Binds to 23S rRNA Peptide_Chain Growing Peptide Chain Protein_Synthesis Protein Synthesis Peptide_Chain->Protein_Synthesis Inhibition of tRNA->Peptide_Chain Prevents translocation

Caption: this compound's mechanism of action.

References

A Head-to-Head Comparison of Tilmicosin and Gamithromycin for the Treatment of Ovine Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ovine pneumonia, a multifactorial respiratory disease, remains a significant cause of economic loss in the sheep industry. Mannheimia haemolytica and Pasteurella multocida are primary bacterial pathogens implicated in the disease complex. Macrolide antibiotics, known for their excellent distribution into lung tissue, are a cornerstone of therapy. This guide provides an objective comparison of two prominent macrolides, tilmicosin and gamithromycin, for the treatment of ovine pneumonia, supported by available experimental data.

While direct comparative clinical trials in sheep are limited, this guide synthesizes findings from individual efficacy studies to offer a comparative perspective on their performance.

Quantitative Data Summary

The following tables summarize key efficacy and pharmacokinetic parameters for this compound and gamithromycin in small ruminants. Data is collated from separate studies and should be interpreted with the understanding that experimental conditions were not identical.

Table 1: Efficacy of this compound and Gamithromycin in Small Ruminants with Pneumonia

ParameterThis compoundGamithromycinSource
Animal Model Lambs (naturally infected)Goat Kids (n=18, naturally infected)[1],[2]
Dosage 10 mg/kg BW, SC, one dose repeated after 3 days6 mg/kg BW, SC, single dose[1],[2]
Primary Pathogen(s) Mannheimia haemolyticaMannheimia haemolytica and Mycoplasma spp.[1],[2]
Clinical Outcome Uneventful recovery in diseased sheep within a week.Clinical signs almost completely absent at 3-week follow-up.[2][1]
Mean Clinical Score (Pre-Treatment) Not Reported6.16[2]
Mean Clinical Score (Post-Treatment) Not Reported2.00[2]
Mortality Not Reported in this study; one death in a farm outbreak prior to treatment.0%[2],[1]

Table 2: Pharmacokinetic Parameters in Sheep

ParameterThis compound (10 mg/kg SC)Gamithromycin (6 mg/kg SC)Source
Tmax (Time to Peak Concentration) ~3.9 hours~0.91 hours
Cmax (Peak Serum Concentration) Not specified in readily available ovine studiesNot specified in readily available ovine studies
Elimination Half-Life (t1/2) ~25 hoursNot specified in readily available ovine studies
Lung Tissue Concentration Known to accumulate in lung tissue and alveolar macrophages.[3]Known to achieve high concentrations in lung tissue.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of efficacy data. Below are representative experimental protocols for evaluating antibiotic efficacy in small ruminants with pneumonia.

Protocol 1: Field Efficacy of this compound in a Naturally Occurring Ovine Pneumonia Outbreak
  • Study Design: A case study involving a flock of 120 Mecheri sheep experiencing a pneumonic pasteurellosis outbreak.

  • Animal Model: Eight-month-old Mecheri sheep with clinical signs of pneumonia (cough, purulent nasal discharge, facial edema, fever, tachycardia, tachypnea) and healthy flock mates.[1]

  • Diagnosis: Diagnosis was confirmed through clinical examination, post-mortem findings (trachea with frothy exudate, congested and firm lung lobes), and bacteriological culture of impression smears and sterile swabs from the trachea and bronchi, which confirmed Mannheimia haemolytica.[1]

  • Treatment Protocol: All 120 sheep in the flock (both clinically affected and healthy) were treated with this compound at a dose of 10 mg/kg body weight, administered subcutaneously. The treatment was repeated three days later.[1]

  • Outcome Assessment: Clinical recovery of the diseased sheep was monitored daily. The absence of new cases in the healthy, prophylactically treated sheep was also observed. Observations continued for one week post-treatment.[1]

Protocol 2: Comparative Efficacy of Gamithromycin in Goat Kids with Pneumonia
  • Study Design: A randomized clinical trial comparing the efficacy of a single dose of gamithromycin to a single dose of marbofloxacin.

  • Animal Model: Thirty-six goat kids, aged 2-2.5 months, with naturally occurring clinical pneumonia.[2]

  • Diagnosis and Assessment:

    • Clinical Scoring: The severity of pneumonia was evaluated using a cumulative clinical score (CCS) based on rectal temperature, respiratory rate, coughing, nasal discharge, and lung sounds on auscultation. Kids with a CCS of 4 or higher were included.[2]

    • Microbiology: Transtracheal washes and lung tissue from one necropsied kid were subjected to microbiological examination to identify the causative pathogens, which were found to be Mannheimia haemolytica and Mycoplasma spp.[2]

  • Treatment Protocol: Kids were randomly assigned to two equal groups. The gamithromycin group (n=18) received a single subcutaneous dose of 6 mg/kg body weight.[2]

  • Outcome Assessment: All kids were clinically re-examined three weeks after treatment, and the CCS was recalculated. The primary outcome was the reduction in the clinical score and resolution of clinical signs.[2]

Mandatory Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the general mechanism of action for macrolide antibiotics and a typical experimental workflow for an antibiotic efficacy trial in ovine pneumonia.

Macrolide_Mechanism cluster_bacterium Bacterial Cell Ribosome 70S Ribosome (50S + 30S subunits) Exit_Tunnel Peptide Exit Tunnel mRNA mRNA mRNA->Ribosome Translation Protein Newly Synthesized Protein Exit_Tunnel->Protein Elongation Inhibition INHIBITION Macrolide This compound / Gamithromycin Macrolide->Exit_Tunnel

Caption: Mechanism of action of macrolide antibiotics.

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment Administration cluster_monitoring Phase 3: Post-Treatment Monitoring cluster_analysis Phase 4: Data Analysis A Select Lambs with Clinical Pneumonia B Randomize into Treatment Groups A->B C Perform Baseline Assessment (Clinical Score, Temp, etc.) B->C D Collect Samples (Nasal Swab/Transtracheal Wash) C->D E Group 1: Administer this compound (e.g., 10 mg/kg SC) D->E F Group 2: Administer Gamithromycin (e.g., 6 mg/kg SC) D->F G Group 3: Administer Placebo (Saline Control) D->G H Daily Clinical Observation (e.g., for 7-14 days) E->H F->H G->H I Record Clinical Scores, Rectal Temperature H->I J Necropsy at Study End I->J Endpoint K Perform Lung Lesion Scoring J->K L Compare Clinical Scores between Groups K->L N Statistical Analysis (e.g., ANOVA, Chi-square) L->N M Compare Lung Lesion Scores M->N

Caption: General experimental workflow for an ovine pneumonia efficacy trial.

References

Navigating the Predictive Power of In Vitro Susceptibility for In Vivo Efficacy of Tilmicosin Against Mannheimia haemolytica

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The correlation between the in vitro susceptibility of bacterial pathogens and the in vivo efficacy of antimicrobial agents is a cornerstone of effective therapeutic development. This guide provides a critical comparison of the in vitro activity of tilmicosin against Mannheimia haemolytica, a primary causative agent of bovine respiratory disease (BRD), with its observed clinical effectiveness. Drawing on key experimental data, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the predictive value of minimum inhibitory concentration (MIC) in determining treatment outcomes for this compound.

This compound: In Vitro Susceptibility vs. In Vivo Clinical Outcome

A pivotal observational, retrospective, cohort study involving 976 feeder calves with clinical signs of BRD provides significant insight into the relationship between this compound's in vitro performance and its in vivo efficacy. The study aimed to determine if the MIC of this compound against Mannheimia haemolytica isolates could predict the outcome of this compound treatment in a clinical setting.[1][2][3]

The findings revealed that despite the in vitro susceptibility profiles of the M. haemolytica isolates, there was no statistically significant association with the clinical treatment outcome.[1][2] Treatment success or failure did not vary with the MIC of this compound for the recovered isolates.[1][2][3] This suggests that while MIC is a valuable laboratory metric, it may not be a reliable independent predictor of clinical success for this compound in treating BRD caused by M. haemolytica.

Quantitative Data Summary

The following table summarizes the distribution of Mannheimia haemolytica isolates based on their in vitro susceptibility to this compound and the corresponding treatment outcomes in feeder calves.

MIC of this compound (µg/mL)CLSI InterpretationNumber of M. haemolytica IsolatesPercentage of IsolatesTreatment Success Rate (%)Treatment Failure Rate (%)
≤ 8Susceptible72297.0%Not specifiedNot specified
16Intermediate172.3%Not specifiedNot specified
≥ 32Resistant60.8%Not specifiedNot specified
Total 745 100%

Data sourced from a study on 976 feeder calves with BRD, of which 745 yielded single M. haemolytica isolates.[2] The study reported that the proportion of treatment failures attributed to isolates categorized as resistant (MIC ≥ 32 μg/mL) or not susceptible (MIC ≥ 16 μg/mL) was very low, at 0.2% and 0.5% respectively.[1][2]

Experimental Protocols

The methodologies employed in the key reference study are detailed below to provide a clear understanding of the data generation process.

In Vitro Susceptibility Testing
  • Bacterial Isolation: Single isolates of Mannheimia haemolytica were identified from deep nasal swab samples collected from calves with clinical signs of BRD prior to treatment.[1][2]

  • MIC Determination: The minimum inhibitory concentrations (MICs) of this compound against the isolates were determined using standardized laboratory procedures.[1][2] The Clinical and Laboratory Standards Institute (CLSI) established MIC breakpoints for this compound against M. haemolytica are ≤ 8 μg/mL for susceptible, 16 μg/mL for intermediate, and ≥ 32 μg/mL for resistant.[2]

In Vivo Efficacy Trial
  • Animal Subjects: The study included 976 feeder calves enrolled in 16 randomized clinical trials.[1][2]

  • Treatment Protocol: Calves were treated with a single subcutaneous injection of this compound at a dosage of 10 mg/kg of body weight.[1][2]

  • Outcome Assessment: The treatment outcome was defined as either success or failure based on clinical evaluation following treatment.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the study correlating in vitro susceptibility with in vivo efficacy.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Trial Calves 976 Feeder Calves with BRD Signs Sampling Deep Nasal Swab Sample Collection Calves->Sampling Treatment This compound Treatment (10 mg/kg SC) Calves->Treatment Isolation Isolation of M. haemolytica Sampling->Isolation MIC_Det MIC Determination (this compound) Isolation->MIC_Det Correlation Correlation Analysis MIC_Det->Correlation Outcome Clinical Outcome (Success/Failure) Treatment->Outcome Outcome->Correlation

Caption: Experimental workflow for correlating in vitro MIC with in vivo outcome.

Comparative Landscape: Alternative Antimicrobials

While this compound remains a relevant therapeutic, the landscape of BRD treatment includes other antimicrobials. Understanding their characteristics is crucial for informed drug development.

Antimicrobial AgentClassMechanism of ActionReported In Vitro Efficacy against M. haemolyticaNotes on In Vivo Efficacy/Resistance
Enrofloxacin FluoroquinoloneInhibits DNA gyraseGenerally potent with low MIC values.[4]Can provide rapid killing of M. haemolytica.[4] Resistance has been detected.[5]
Florfenicol PhenicolInhibits protein synthesisGenerally effective, with established MIC ranges.[4]Demonstrates good bactericidal activity.[4] Resistance has been reported.[5]
Tulathromycin Macrolide (triamilide)Inhibits protein synthesisGenerally effective, though resistance is emerging.[6][7]One study suggested that susceptibility testing of isolates from deep nasopharyngeal swabs unreliably predicts clinical efficacy for BRD control or treatment.

The Rise of Antimicrobial Resistance

The emergence of antimicrobial resistance in M. haemolytica is a significant concern for the long-term efficacy of existing treatments, including this compound.[6] Resistance to macrolides, the class to which this compound belongs, is increasingly reported and is often mediated by specific resistance genes.[6][7] This underscores the need for continuous surveillance and the development of novel therapeutic strategies.[8]

Conclusion

The available evidence from a large-scale clinical study indicates a lack of a direct correlation between the in vitro MIC of this compound and its in vivo treatment outcome for Mannheimia haemolytica infections in feeder calves.[1][2] While in vitro susceptibility testing remains a fundamental tool in antimicrobial drug development and surveillance, these findings highlight the complex interplay of host, pathogen, and drug factors that determine clinical success. For drug development professionals, this emphasizes the importance of integrated pharmacokinetic and pharmacodynamic (PK/PD) modeling alongside clinical trials to establish more reliable predictors of efficacy. Furthermore, the growing threat of antimicrobial resistance necessitates a multi-faceted approach, including the exploration of alternative therapies and strategies to mitigate resistance development.

References

Comparative Pharmacokinetics of Tilmicosin in Diverse Cattle Breeds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative analysis of the pharmacokinetic profiles of tilmicosin in various breeds of cattle, intended for researchers, scientists, and professionals in drug development. The following sections present a synthesis of published experimental data, detailing the methodologies employed and summarizing key pharmacokinetic parameters. This information is crucial for understanding potential breed-specific differences in drug disposition and for optimizing therapeutic regimens.

I. Overview of this compound Pharmacokinetics Across Breeds

This compound is a long-acting macrolide antibiotic widely used in veterinary medicine, particularly for the treatment of bovine respiratory disease (BRD). While numerous studies have characterized its pharmacokinetic profile in cattle, direct comparative studies across different breeds are limited. This guide collates data from separate studies to provide a comparative perspective on how this compound behaves in Angus, Holstein, and Brown Bulgarian cattle. It is important to note that variations in experimental conditions across these studies may influence the results.

II. Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in different cattle breeds following subcutaneous administration.

Pharmacokinetic ParameterAngus CowsHolstein CowsBrown Bulgarian Calves
Dose (mg/kg) 101010
Cmax (µg/mL) 0.8730.86 ± 0.200.976 ± 0.06
Tmax (h) 0.511
t1/2 (h) 29.429.94 ± 6.65Not Reported
AUC (µg·h/mL) Not ReportedNot Reported13.91 ± 0.49 (AUC0→72h)
Reference [1][2][3][4]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.

III. Experimental Protocols

The methodologies employed in the cited studies are detailed below to provide context for the presented data.

Study 1: this compound in Angus Cows[2]
  • Animals: Ten young Angus cows, recently weaned, with body weights ranging from 392 to 483 kg.

  • Drug Administration: A single subcutaneous injection of this compound at a dose of 10 mg/kg body weight.

  • Sampling: Blood samples were collected for up to 96 hours post-administration.

  • Analytical Method: Serum this compound concentrations were determined by high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: A noncompartmental analysis was performed on the serum concentration-time data.

Study 2: this compound in Holstein Cows[3]
  • Animals: Twelve clinically healthy Holstein dairy cows, 3-4 years old, with body weights between 350-400 kg.

  • Drug Administration: A single subcutaneous injection of this compound at a dose of 10 mg/kg body weight.

  • Sampling: Blood and milk samples were collected at various time points.

  • Analytical Method: this compound concentrations were determined using high-pressure liquid chromatography with UV detection (HPLC-UV).

  • Pharmacokinetic Analysis: A two-compartment open model and a noncompartmental analysis were used to calculate pharmacokinetic parameters.

Study 3: this compound in Brown Bulgarian Calves
  • Animals: Ten clinically healthy Brown Bulgarian calves (6 male and 4 female), aged 1.5–3 months, with body weights ranging from 71.5 to 91 kg.

  • Drug Administration: A single subcutaneous injection of a 30% this compound solution at a dose of 10 mg/kg.

  • Sampling: Blood samples were collected up to 72 hours post-treatment.

  • Analytical Method: Plasma this compound concentrations were assayed by HPLC.

  • Pharmacokinetic Analysis: The main pharmacokinetic parameters were calculated using a non-compartmental model.

IV. Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound in cattle.

experimental_workflow cluster_preparation Phase 1: Preparation cluster_administration Phase 2: Drug Administration cluster_sampling Phase 3: Sample Collection cluster_analysis Phase 4: Analysis Animal_Selection Animal Selection (e.g., Angus, Holstein) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Health_Screening Health Screening Acclimatization->Health_Screening Dose_Calculation Dose Calculation (10 mg/kg) Health_Screening->Dose_Calculation Drug_Administration Subcutaneous Administration Dose_Calculation->Drug_Administration Blood_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96h) Drug_Administration->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Sample_Storage Storage at -20°C Sample_Processing->Sample_Storage HPLC_Analysis HPLC Analysis of This compound Concentration Sample_Storage->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental/Compartmental) HPLC_Analysis->PK_Modeling Data_Interpretation Data Interpretation and Parameter Calculation PK_Modeling->Data_Interpretation

Caption: Experimental workflow for a cattle pharmacokinetic study.

V. Discussion and Future Directions

Future research should focus on conducting well-controlled, comparative pharmacokinetic studies of this compound in various cattle breeds under standardized conditions. Such studies would provide more definitive insights into breed-specific differences in drug metabolism and disposition, ultimately leading to more tailored and effective therapeutic strategies in bovine medicine. Additionally, exploring the genetic basis for any observed pharmacokinetic variations could be a valuable area of investigation. There are known metabolic and endocrine differences between Bos taurus and Bos indicus cattle, which could influence drug metabolism[5]. Understanding these differences at a molecular level could pave the way for genomic tools to predict drug response in individual animals.

References

Validation of a high-throughput screening method for tilmicosin residues in poultry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection of tilmicosin residues in poultry tissues. This compound is a macrolide antibiotic widely used in veterinary medicine to treat respiratory infections in poultry. Monitoring its residues in edible tissues is crucial to ensure food safety and compliance with regulatory limits. This document offers an objective evaluation of a high-throughput screening method, Enzyme-Linked Immunosorbent Assay (ELISA), against the confirmatory High-Performance Liquid Chromatography (HPLC) method and a traditional microbiological inhibition assay. Experimental data is presented to support the comparison, along with detailed methodologies for each key experiment.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound residue detection depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. The following table summarizes the key performance characteristics of the three compared methods.

ParameterHigh-Performance Liquid Chromatography (HPLC)Enzyme-Linked Immunosorbent Assay (ELISA)Microbiological Inhibition Assay
Principle Chromatographic separation and UV detectionAntigen-antibody reactionInhibition of bacterial growth
Limit of Detection (LOD) 0.481 µg/kg[1]5.1 - 13.8 µg/kg[2]25 µg/mL[3]
Limit of Quantification (LOQ) 1.587 µg/kg[1]Not always provided for screening kitsNot applicable
Recovery 96.05 - 98.15%[1]74.1 - 120.7%[2]Not applicable
Specificity HighModerate to High (potential cross-reactivity)[2]Low (sensitive to multiple antibiotics)
Throughput Low to MediumHighHigh
Cost per Sample HighLow to MediumLow
Confirmation YesNo (requires confirmation)No (requires confirmation)

Experimental Protocols

Detailed methodologies for the three compared analytical techniques are provided below. These protocols are based on validated methods published in peer-reviewed scientific literature.

High-Throughput Screening: Indirect Competitive ELISA (ic-ELISA)

This protocol is based on the development and validation of an ic-ELISA for tylosin and this compound.[2]

a) Sample Preparation:

  • Homogenize 1 g of poultry tissue (muscle or liver) with 4 mL of a methanol-water solution (1:1, v/v).

  • Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Collect the supernatant and dilute it with phosphate-buffered saline (PBS) for analysis.

b) ELISA Procedure:

  • Coat a 96-well microplate with a this compound-ovalbumin conjugate and incubate overnight at 4°C.

  • Wash the plate three times with a washing buffer (PBS containing 0.05% Tween 20).

  • Add 50 µL of the prepared sample extract or this compound standard solution to each well, followed by 50 µL of a specific monoclonal antibody against this compound. Incubate for 30 minutes at 37°C.

  • Wash the plate again as described in step 2.

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes at 37°C.

  • Wash the plate a final time.

  • Add 100 µL of TMB substrate solution and incubate in the dark for 15 minutes at 37°C.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2M H₂SO₄).

  • Measure the absorbance at 450 nm using a microplate reader. The concentration of this compound is inversely proportional to the absorbance.

Confirmatory Method: High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated HPLC method for the determination of this compound residues in chicken tissues.[4]

a) Sample Preparation:

  • Homogenize 5 g of minced poultry tissue with 10 mL of acetonitrile.

  • Shake the mixture for 20 minutes and then centrifuge at 3500 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the HPLC system.

b) HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of ammonium formate buffer, acetonitrile, and methanol.

  • Flow Rate: 1.2 mL/min.[5]

  • Detection: UV detector set at 287 nm[5] or 290 nm.[4]

  • Injection Volume: 10 µL.[5]

c) Quantification:

Create a calibration curve using standard solutions of this compound. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.

Alternative Screening: Microbiological Inhibition Assay

This protocol is based on the use of Bacillus subtilis as the test organism for detecting this compound.[3][6]

a) Preparation of Media and Inoculum:

  • Prepare a suitable agar medium (e.g., Mueller-Hinton agar) and sterilize it.

  • Inoculate the molten agar with a standardized suspension of Bacillus subtilis (ATCC 6633).

  • Pour the seeded agar into petri dishes and allow it to solidify.

b) Sample Preparation:

  • Mince 2 g of poultry tissue and homogenize it with 2 mL of distilled water.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • The resulting supernatant is used for the assay.[3]

c) Assay Procedure:

  • Cut wells (e.g., 8 mm in diameter) into the solidified agar plates.

  • Add a defined volume (e.g., 100 µL) of the sample supernatant and this compound standards into the wells.[3]

  • Incubate the plates at 37°C for 18-24 hours.[6]

  • Measure the diameter of the inhibition zones around the wells. A larger inhibition zone indicates a higher concentration of this compound.

Visualizing the Methodologies

To further clarify the experimental processes and their comparative aspects, the following diagrams are provided.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure Homogenize Homogenize Tissue Centrifuge Centrifuge Homogenize->Centrifuge CollectSupernatant Collect & Dilute Supernatant Centrifuge->CollectSupernatant CoatPlate Coat Plate with this compound Conjugate CollectSupernatant->CoatPlate Wash1 Wash CoatPlate->Wash1 AddSampleAb Add Sample & Primary Antibody Wash1->AddSampleAb Wash2 Wash AddSampleAb->Wash2 AddSecondaryAb Add HRP-Secondary Antibody Wash2->AddSecondaryAb Wash3 Wash AddSecondaryAb->Wash3 AddSubstrate Add TMB Substrate Wash3->AddSubstrate StopReaction Stop Reaction AddSubstrate->StopReaction ReadAbsorbance Read Absorbance at 450nm StopReaction->ReadAbsorbance

Experimental workflow for the high-throughput ELISA method.

Method_Comparison HighThroughput High Throughput HighSpecificity High Specificity Confirmatory Confirmatory LowCost Low Cost ELISA ELISA ELISA->HighThroughput ELISA->LowCost HPLC HPLC HPLC->HighSpecificity HPLC->Confirmatory Microbiological Microbiological Assay Microbiological->HighThroughput Microbiological->LowCost

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Tilmicosin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, ensuring personal safety during the handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Tilmicosin, a macrolide antibiotic used in veterinary medicine. Adherence to these procedural guidelines is critical to mitigate the health risks associated with this compound.

This compound presents several health hazards that necessitate stringent safety protocols. It is harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2] Prolonged or repeated oral exposure may cause damage to organs, particularly the heart and lungs.[1][2] Furthermore, this compound can elicit allergic skin reactions and may cause allergy or asthma-like symptoms if inhaled.[3][4] Of significant concern is the risk of accidental self-injection, which has been associated with fatalities in humans.[5][6][7]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1]

  • Keep the container tightly closed and properly labeled.[3]

  • Store the substance in a locked location to restrict access to authorized personnel only.[1][2]

2. Personal Protective Equipment (PPE):

  • Before handling, ensure all required PPE is readily available and in good condition.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[3][6]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1] If there is a risk of splashing, a face shield is required.[1]

  • Protective Clothing: A lab coat or chemical-resistant coveralls should be worn to protect the skin.[1][3]

  • Respiratory Protection: In situations where aerosols, mists, or dust may be generated, a NIOSH-approved respirator is necessary.[3][4]

3. Handling and Use:

  • All handling of this compound should occur in a designated, well-ventilated area, such as a chemical fume hood.[3]

  • Avoid all direct contact with the skin, eyes, and clothing.[2][8]

  • Do not breathe in dust, vapors, or mists.[2][4]

  • Implement a buddy system; never work alone when handling this compound.[6]

  • When preparing solutions, add this compound to the solvent slowly to prevent splashing.

  • Extreme caution must be exercised to prevent accidental self-injection. Use only a tube-fed safety syringe as specified for administration.[5] Do not use automatically powered syringes.[5]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1][2]

4. Spill Management:

  • In the event of a spill, evacuate the area and restrict access.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, earth).[8][9]

  • Collect the absorbed material into a suitable, labeled container for disposal.[3]

  • Clean the spill area thoroughly with a suitable decontamination agent.

  • Report all spills to the laboratory supervisor or safety officer.

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[1][8] Seek medical attention if irritation or other symptoms develop.[1]

  • Inhalation: Move the person to fresh air.[1][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: DO NOT induce vomiting.[1][2] Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1][2]

  • Accidental Injection: This is a medical emergency. Consult a physician immediately.[5] Apply ice or a cold pack to the injection site.[5]

6. Disposal Plan:

  • All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous waste.

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

  • Do not allow the substance to enter the environment.[3][8]

Quantitative Data Summary
Data PointValue / Information
GHS Hazard Categories Acute toxicity (Oral) - Category 4; Serious eye damage/eye irritation - Category 2A; Reproductive toxicity - Category 2; Specific target organ toxicity (repeated exposure, Oral) - Category 2 (Heart, Lungs); Skin Sensitization - Category 1; Respiratory Sensitization - Category 1.[1][2][4]
Formulation Concentration Commercial veterinary formulations such as Micotil 300 contain 300 mg/mL of this compound as this compound phosphate.[5]
Human Exposure Risks A retrospective study of 3,168 human exposures to Micotil 300 reported that 61% were due to accidental injection.[11][12] While the overall risk of serious adverse effects was low, 156 cases (5%) were serious, involving cardiovascular effects, and 13 deaths were reported following exposure, with 2 directly related to accidental exposure.[11][12]
Experimental Protocols

Detailed experimental protocols involving this compound should be designed with safety as the primary consideration. All procedures must be reviewed and approved by the institution's Environmental Health and Safety department. Methodologies should explicitly detail the PPE required, the use of engineering controls like fume hoods, and emergency procedures.

Visualizing the Safe Handling Workflow

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.

Tilmicosin_Handling_Workflow prep Preparation - Review SDS - Assemble PPE - Prepare Workspace handling Handling & Use - Work in Fume Hood - Avoid Contact & Inhalation - Use Safety Syringe prep->handling Proceed if Safe spill Spill Response - Evacuate & Secure - Absorb & Contain - Decontaminate handling->spill If Spill Occurs decon Decontamination - Clean Equipment - Wash Hands Thoroughly handling->decon After Use emergency EMERGENCY Accidental Exposure handling->emergency If Exposure Occurs disposal Waste Disposal - Segregate Hazardous Waste - Use Labeled Containers - Follow Regulations spill->disposal Dispose of Contaminated Materials first_aid First Aid - Eye/Skin Flush - Move to Fresh Air - Seek Medical Aid decon->disposal emergency->first_aid

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.